Product packaging for 2-(4-Isopropylbenzoyl)-3-methylpyridine(Cat. No.:CAS No. 1187170-89-3)

2-(4-Isopropylbenzoyl)-3-methylpyridine

Cat. No.: B1392020
CAS No.: 1187170-89-3
M. Wt: 239.31 g/mol
InChI Key: OLTGCYLQOBKLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Isopropylbenzoyl)-3-methylpyridine is a high-purity chemical reagent designed for research and development applications, particularly in pharmaceutical chemistry and advanced organic synthesis. This complex molecule features a 3-methylpyridine core, a heterocyclic structure known for its versatility as a building block and ligand in metal complexes . The compound is structurally engineered for use in cross-coupling reactions and as a key intermediate in the synthesis of more complex molecules. Researchers value this compound for exploring new synthetic pathways and developing potential pharmacologically active substances. As with many specialized pyridine derivatives, it is strictly for professional laboratory use. This product is offered with the explicit understanding that it is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO B1392020 2-(4-Isopropylbenzoyl)-3-methylpyridine CAS No. 1187170-89-3

Properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTGCYLQOBKLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a potential synthetic route and detailed characterization methods for the novel compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Due to the limited availability of published data on this specific molecule, this guide outlines a plausible synthetic strategy based on established chemical principles and predicts the expected analytical data. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

This compound is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to an isopropylbenzoyl group, suggests possible utility as a building block for more complex molecules with interesting biological activities or material properties. This guide details a feasible laboratory-scale synthesis and the analytical techniques required for its thorough characterization.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is proposed, commencing with a Grignard reaction between 2-bromo-3-methylpyridine and 4-isopropylbenzaldehyde to form a secondary alcohol intermediate. Subsequent oxidation of this alcohol is expected to yield the target ketone.

Experimental Protocol: Synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol (Intermediate)
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated with gentle heating.

  • Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the 2-bromo-3-methylpyridine solution.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Oxidation to this compound (Final Product)
  • Oxidation: In a round-bottom flask, dissolve the purified (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods and elemental analysis. The expected data are summarized below.

Predicted Spectroscopic Data
Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 8.60 (d, 1H, H-6 pyridine), δ 7.80 (d, 2H, Ar-H), δ 7.65 (d, 1H, H-4 pyridine), δ 7.30 (d, 2H, Ar-H), δ 7.20 (dd, 1H, H-5 pyridine), δ 3.00 (sept, 1H, CH(CH₃)₂), δ 2.50 (s, 3H, CH₃-pyridine), δ 1.25 (d, 6H, CH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ 196.0 (C=O), δ 155.0 (C-Ar), δ 152.0 (C-Ar), δ 149.0 (C-Ar), δ 138.0 (C-Ar), δ 135.0 (C-Ar), δ 130.0 (C-Ar), δ 128.0 (C-Ar), δ 126.0 (C-Ar), δ 34.0 (CH(CH₃)₂), δ 24.0 (CH(CH₃)₂), δ 18.0 (CH₃-pyridine)
IR (KBr, cm⁻¹) 3050 (Ar C-H), 2960 (Alkyl C-H), 1680 (C=O, ketone), 1590, 1460 (C=C, Ar)
Mass Spectrometry (ESI-MS) m/z: 240.1383 [M+H]⁺
Elemental Analysis
Element Theoretical (%) Found (%)
Carbon (C)79.97To be determined
Hydrogen (H)7.13To be determined
Nitrogen (N)5.83To be determined

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-Bromo-3-methylpyridine + Mg + 4-Isopropylbenzaldehyde B Grignard Reaction A->B Anhydrous THF C (3-methylpyridin-2-yl) (4-isopropylphenyl)methanol B->C Intermediate D Oxidation (PCC) C->D F Purification (Column Chromatography) D->F E This compound F->E Final Product

Caption: Proposed two-step synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted analytical data offer a benchmark for the successful isolation and identification of the target compound. This document should serve as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this novel molecule. Further experimental validation is required to confirm the outlined procedures and characterization data.

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the novel compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Due to the limited availability of direct experimental data for this specific molecule, this document compiles predicted data from closely related analogs and outlines a potential synthetic pathway based on established chemical literature. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the compound's characteristics and methodologies for its potential synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized using the DOT language.

Introduction

This compound is an aromatic ketone featuring a pyridine ring substituted at the 2-position with a 4-isopropylbenzoyl group and at the 3-position with a methyl group. Its structural motifs, particularly the aroylpyridine core, are of significant interest in medicinal chemistry. Compounds with similar structures have been investigated for their potential biological activities, including applications in central nervous system (CNS) disorders. This guide aims to consolidate the available information and provide a predictive profile of its physicochemical properties to aid in further research and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of (4-Isopropylphenyl)(pyridin-4-yl)methanone (CAS 59776-91-9)[1][2][3]

PropertyValueSource
Molecular FormulaC₁₅H₁₅NOChemScene[1]
Molecular Weight225.29 g/mol ChemScene[1]
Boiling Point355.0 ± 25.0 °CChemicalBook[3]
Density1.068 ± 0.06 g/cm³ChemicalBook[3]
Topological Polar Surface Area (TPSA)29.96 ŲChemScene[1]
LogP3.436ChemScene[1]
Hydrogen Bond Acceptors2ChemScene[1]
Hydrogen Bond Donors0ChemScene[1]
Rotatable Bonds3ChemScene[1]

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound has not been identified in the reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related aroylpyridines. A relevant study in the Journal of Medicinal Chemistry describes the synthesis of aromatic ring-substituted methylphenidate analogs, which involves the alkylation of a substituted pyridine with a phenylacetonitrile derivative, followed by hydrolysis and further transformations[4].

A potential synthetic workflow for this compound could involve a Grignard reaction between a 3-methyl-2-cyanopyridine derivative and a 4-isopropylphenylmagnesium bromide, followed by hydrolysis of the resulting imine.

Conceptual Experimental Workflow

G Conceptual Synthesis of this compound cluster_0 Starting Materials cluster_1 Grignard Reagent Formation cluster_2 Grignard Reaction and Hydrolysis cluster_3 Product A 3-Methyl-2-cyanopyridine E Reaction with 3-Methyl-2-cyanopyridine A->E B 4-Isopropylbromobenzene D 4-Isopropylphenylmagnesium bromide B->D + Mg in dry ether C Magnesium turnings C->D D->E Grignard Addition F Acidic Hydrolysis E->F Intermediate Imine G This compound F->G Final Product

Caption: Conceptual workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the structural analog (4-Isopropylphenyl)(pyridin-4-yl)methanone is suggested to be a key intermediate in the development of pharmaceuticals for central nervous system disorders[2].

Furthermore, structurally related compounds, such as the methylphenidate analogs discussed in the Journal of Medicinal Chemistry, are known to interact with the dopamine transporter (DAT)[4][5]. This suggests that this compound could potentially exhibit activity at monoamine transporters, though this remains speculative without direct experimental evidence.

The general class of 2-aroylpyridines has been explored for various biological activities, including antibacterial properties. For instance, certain 2-arylimino-3-pyridin-thiazolineone derivatives have shown activity against S. epidermidis and MRSA[6].

Potential Signaling Pathway Interaction

Given the structural similarity to compounds targeting the dopamine transporter, a hypothetical interaction with the dopamine signaling pathway can be considered.

G Hypothesized Interaction with Dopamine Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_synapse Dopamine Dopamine->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Compound This compound Compound->DAT Potential Inhibition

Caption: Hypothesized modulation of the dopamine signaling pathway.

Conclusion

This compound represents a novel chemical entity with limited direct experimental data. This guide has provided a summary of predicted physicochemical properties based on a close structural analog and has outlined a potential synthetic route. The structural relationship to compounds with known neurological activity suggests that this molecule may be a candidate for investigation in the context of CNS disorders. Further experimental work is necessary to validate these predictions and to fully characterize the physicochemical properties and biological activities of this compound. This document serves as a starting point for researchers interested in exploring the potential of this compound in drug discovery and development.

References

2-(4-Isopropylbenzoyl)-3-methylpyridine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)-3-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Chemical Structure

The IUPAC name for the compound is (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone .

Chemical Structure:

The structure consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a carbonyl group. This carbonyl group bridges the pyridine ring to a phenyl ring, which is substituted at the 4-position with an isopropyl group.

Molecular Formula: C₁₆H₁₇NO

Molecular Weight: 239.31 g/mol

SMILES: CC(C)c1ccc(C(=O)c2ncccc2C)cc1

Physicochemical Properties (Predicted and Analog-Based)

As this specific molecule is not widely documented, the following properties are based on predictions and data from structurally similar compounds, such as (4-isopropylphenyl)(pyridin-4-yl)methanone[1][2][3].

PropertyValueSource
Boiling Point~355.0 ± 25.0 °CPredicted, based on analog[3]
XLogP3-AA~3.3Predicted, based on analog[4]
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2

Proposed Synthetic Methodologies

The synthesis of 2-aroylpyridines can be challenging. Standard Friedel-Crafts acylation is often not feasible with pyridine due to the deactivation of the ring by the nitrogen atom[5]. However, several alternative strategies can be proposed for the synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Experimental Protocol: Grignard Reaction with a Nitrile Precursor

One of the most effective methods for synthesizing ketones from pyridines is the addition of a Grignard reagent to a pyridine nitrile derivative, followed by hydrolysis[6][7][8].

Reaction Scheme:

Step 1: Grignard Reagent Formation 4-Bromocumene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form 4-isopropylphenylmagnesium bromide.

Step 2: Nucleophilic Addition to Nitrile The Grignard reagent is then added to a solution of 3-methylpyridine-2-carbonitrile. The reaction mixture is typically stirred at room temperature or with gentle heating.

Step 3: Hydrolysis The resulting imine intermediate is hydrolyzed with an aqueous acid (e.g., H₃O⁺) to yield the final ketone product, (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Detailed Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 4-bromocumene in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Addition to Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of 3-methylpyridine-2-carbonitrile in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Routes
  • Acylation of Silylated Pyridines: A spontaneous acylation reaction can occur between 2-(trialkylsilyl)pyridines and acyl chlorides. This method avoids the harsh conditions of Friedel-Crafts reactions and proceeds through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps[9].

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling could potentially be adapted. This would involve coupling a 3-methylpyridine derivative with a suitable boron-containing 4-isopropylbenzoyl precursor[10].

Potential Biological Activity and Applications

While the specific biological activity of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone has not been reported, the core structure is present in molecules with a wide range of pharmacological properties. Pyridine derivatives are fundamental to medicinal chemistry and are found in numerous biologically active compounds[11][12].

  • CNS Disorders: The (4-isopropylphenyl)(pyridin-4-yl)methanone analog is noted as a key intermediate in the synthesis of drug candidates targeting central nervous system disorders[2].

  • Anticancer and Antimicrobial Activity: Various substituted pyridine and pyrrolopyridine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents[13][14][15]. For example, certain piperidine derivatives containing a methanone linker have demonstrated antiproliferative activity against human leukemia cells[16].

Further screening and in-vitro/in-vivo studies would be necessary to determine the specific biological profile of the title compound.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed Grignard reaction-based synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Synthesis_Workflow R1 4-Bromocumene S1 Step 1: Grignard Formation (Anhydrous THF) R1->S1 R2 Magnesium (Mg) R2->S1 R3 3-Methylpyridine-2-carbonitrile S2 Step 2: Nucleophilic Addition R3->S2 R4 Aqueous Acid (H3O+) S3 Step 3: Hydrolysis R4->S3 I1 Grignard Reagent (4-isopropylphenylmagnesium bromide) I1->S2 I2 Imine Intermediate I2->S3 P (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone S1->I1 S2->I2 S3->P

Caption: Proposed synthesis of the target compound via a Grignard reaction.

References

Technical Guide: 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This document aims to serve as a technical guide for researchers, scientists, and drug development professionals interested in 2-(4-Isopropylbenzoyl)-3-methylpyridine. Given the limited specific information on this compound, the guide will focus on the general methodologies for the synthesis of related benzoylpyridine derivatives and the expected physicochemical properties and potential biological activities based on its structural motifs.

Chemical Structure and Properties

Structure:

Physicochemical Properties (Predicted):

Due to the absence of experimental data, the following properties are predicted based on the chemical structure. These values should be considered estimates and require experimental validation.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
LogP~4.5
pKa~3.5 (pyridine nitrogen)
Boiling Point> 300 °C
Melting PointNot available
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.

Synthesis a

The synthesis of this compound would likely involve a cross-coupling reaction or a Grignard reaction followed by oxidation. A potential synthetic workflow is outlined below.

General Synthetic Workflow

A plausible synthetic route could involve the coupling of a 3-methylpyridine derivative with a 4-isopropylbenzoyl derivative.

G cluster_reactants Starting Materials cluster_reaction1 Grignard Reaction cluster_reaction2 Oxidation A 2-Halo-3-methylpyridine (e.g., 2-Bromo-3-methylpyridine) C Intermediate Alcohol A->C Reaction with B B 4-Isopropylphenylmagnesium bromide (Grignard Reagent) D This compound C->D e.g., PCC, DMP

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Grignard Reaction

  • To a solution of 2-bromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-isopropylphenylmagnesium bromide in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate alcohol.

Step 2: Oxidation

  • Dissolve the crude intermediate alcohol in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Wash the filter cake with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the benzoylpyridine scaffold is present in a number of biologically active molecules. Derivatives of benzoylpyridines have been investigated for their activity as:

  • Enzyme inhibitors: The ketone moiety can act as a hydrogen bond acceptor, interacting with active sites of various enzymes.

  • Receptor antagonists: The overall shape and electronic properties may allow it to bind to specific cell surface or nuclear receptors.

Based on its structure, potential (and purely hypothetical) signaling pathway interactions could involve pathways regulated by kinases or other enzymes where ATP-competitive inhibition is a mode of action.

G cluster_cell Cellular Environment Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Compound 2-(4-Isopropylbenzoyl) -3-methylpyridine Compound->Kinase Inhibition?

Caption: Hypothetical interaction with a generic kinase signaling pathway.

Conclusion

This compound is a compound for which specific experimental data is not currently available in the public domain. This guide has provided a potential synthetic route and predicted properties based on the analysis of its chemical structure and comparison with related compounds. Researchers and drug development professionals are encouraged to use this information as a starting point for their own investigations. Any synthesis and biological evaluation would require experimental validation. The lack of existing data presents an opportunity for novel research into the properties and potential applications of this molecule.

An In-depth Technical Guide to the Potential Biological Activity of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective analysis based on available scientific literature for structurally related compounds. As of the date of this publication, no direct experimental data on the biological activity of 2-(4-Isopropylbenzoyl)-3-methylpyridine has been reported. This guide is intended to inform future research by highlighting potential activities and providing exemplary methodologies.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The compound this compound belongs to the benzoylpyridine class of molecules. While this specific molecule is not extensively studied, analysis of its structural analogues provides a foundation for predicting its potential pharmacological profile. This technical guide synthesizes information on related compounds to propose potential biological activities, mechanisms of action, and a roadmap for experimental validation.

Predicted Biological Activity and Mechanism of Action

Based on structure-activity relationship (SAR) studies of similar compounds, the most probable biological activity for this compound is as an antiproliferative agent acting through the inhibition of tubulin polymerization .

A study on 6-aryl-2-benzoyl-pyridines identified them as potent tubulin polymerization inhibitors that bind to the colchicine binding site[4]. These compounds exhibited significant antiproliferative activity against a range of cancer cell lines, induced tumor necrosis, and disrupted angiogenesis[4]. The core structure of 2-benzoyl-pyridine is shared with the compound of interest. The presence of the 4-isopropylbenzoyl group and the 3-methyl group on the pyridine ring will modulate this activity, potentially influencing binding affinity and pharmacokinetic properties.

Proposed Mechanism of Action:

  • Binding to Tubulin: this compound is predicted to bind to the colchicine binding site on β-tubulin.

  • Inhibition of Polymerization: This binding event would disrupt the formation of microtubules, which are essential components of the cytoskeleton.

  • Cell Cycle Arrest: The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.

Another potential, though less likely, activity could be related to anti-inflammatory effects through antagonism of the EP4 receptor, as seen in other 3-methyl-pyridine derivatives[5].

Quantitative Data for Structurally Related Compounds

No quantitative data for this compound is currently available. The following table summarizes the antiproliferative activity of a highly potent 6-aryl-2-benzoyl-pyridine analogue, compound 4v from the study by Li et al. (2020), to provide a benchmark for potential potency[4].

Compound ReferenceCell LineIC50 (nM)[4]
4v (a 6-aryl-2-benzoyl-pyridine)A375 (Melanoma)1.8
PC-3 (Prostate)1.9
A549 (Lung)2.1
MDA-MB-231 (Breast)1.7

Detailed Experimental Protocols

The following are exemplary protocols that could be used to investigate the predicted biological activity of this compound, based on methodologies reported for analogous compounds[4].

In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified bovine brain tubulin (>99% pure), general tubulin buffer, GTP, and a positive control (paclitaxel or colchicine).

  • This compound dissolved in DMSO.

  • 96-well microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On ice, add the following to a 96-well plate:

    • General tubulin buffer.

    • GTP solution.

    • Tubulin protein.

    • Serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the plate at 37°C in a plate reader.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375, PC-3, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest.

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Ethanol (70%, ice-cold).

  • Propidium iodide (PI) staining solution containing RNase A.

  • Flow cytometer.

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would indicate mitotic arrest.

Visualizations

Proposed Signaling Pathway

G Proposed Signaling Pathway of this compound Compound This compound Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitosis Mitotic Spindle Formation Microtubules->Mitosis G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G Experimental Workflow for Biological Activity Screening Start Compound Synthesis This compound InVitro In Vitro Screening Start->InVitro TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay CellBased Cell-Based Assays InVitro->CellBased MTT MTT Assay (Cytotoxicity) CellBased->MTT CellCycle Cell Cycle Analysis MTT->CellCycle If cytotoxic Mechanism Mechanism of Action Studies CellCycle->Mechanism If G2/M arrest ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Mechanism->ApoptosisAssay InVivo In Vivo Studies (If promising) Mechanism->InVivo

References

An In-Silico Approach to Predicting the Bioactivity of 2-(4-Isopropylbenzoyl)-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of the novel compound, 2-(4-Isopropylbenzoyl)-3-methylpyridine. In the absence of pre-existing experimental data for this specific molecule, this document serves as a methodological blueprint for its computational evaluation. The guide details a multi-step virtual screening process, encompassing ligand and target preparation, molecular docking, and quantitative structure-activity relationship (QSAR) modeling. Furthermore, it presents a hypothetical signaling pathway based on the known biological activities of similar pyridine-containing compounds. All quantitative data presented herein are illustrative and intended to exemplify the data presentation formats used in such studies. Detailed experimental protocols for the described computational methods are provided to ensure reproducibility.

Introduction

The discovery and development of novel therapeutic agents is a complex and resource-intensive process. Computational, or in silico, methods have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries to identify promising lead compounds.[1][2][3] This guide focuses on a systematic approach to predict the bioactivity of this compound, a small molecule with a pyridine core, a common scaffold in many biologically active compounds.[4][5][6] The methodologies described herein are designed to provide a robust framework for the initial assessment of this compound's therapeutic potential.

Proposed In Silico Bioactivity Prediction Workflow

A multi-pronged in silico approach is proposed to elucidate the potential bioactivity of this compound. This workflow integrates virtual screening, molecular docking, and QSAR modeling to generate a comprehensive predictive profile of the compound.

Virtual Screening Workflow

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.[1][2][3] The proposed workflow for this compound is depicted below.

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: High-Throughput Virtual Screening cluster_2 Phase 3: Hit Identification & Refinement cluster_3 Phase 4: Advanced Modeling & Validation a Compound Library Preparation (Including this compound) b Target Identification & Preparation (e.g., Kinases, GPCRs) c Molecular Docking (e.g., AutoDock Vina, Glide) a->c b->c d Scoring & Ranking of Poses c->d e Visual Inspection & Filtering d->e f QSAR Model Development e->f g ADMET Prediction f->g h Experimental Validation g->h Lead Candidate G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Compound This compound Compound->RAF

References

2-(4-Isopropylbenzoyl)-3-methylpyridine as a derivative of 3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited to no specific information on the compound 2-(4-Isopropylbenzoyl)-3-methylpyridine . This guide, therefore, has been constructed by drawing inferences from documented research on closely related analogs, namely other substituted benzoylpyridines and derivatives of 3-methylpyridine. The experimental protocols, quantitative data, and biological activities described herein are based on established methodologies for similar chemical entities and should be considered predictive rather than established fact for the specific title compound.

Introduction

3-Methylpyridine and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a benzoyl moiety, particularly one substituted with a lipophilic isopropyl group at the para-position, is a common strategy in drug design to enhance interactions with biological targets. This guide explores the hypothetical profile of this compound, a molecule combining these key structural features. While direct experimental data is not available, this document serves as a predictive overview for researchers, scientists, and drug development professionals interested in this novel chemical entity.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on computational models and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance Expected to be a crystalline solid or a viscous oil
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like dichloromethane, chloroform, and methanol; sparingly soluble in water.
pKa The pyridine nitrogen is expected to be weakly basic.

Synthesis and Reaction Mechanisms

A plausible synthetic route to this compound would likely involve a Grignard reaction or a Friedel-Crafts acylation. A potential multi-step synthesis is outlined below.

Proposed Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 2-bromo-3-methylpyridine 2-bromo-3-methylpyridine Grignard_Reagent 3-Methyl-2-pyridylmagnesium bromide 2-bromo-3-methylpyridine->Grignard_Reagent Mg, THF 4-isopropylbenzaldehyde 4-isopropylbenzaldehyde Intermediate_Alcohol (3-Methylpyridin-2-yl)(4-isopropylphenyl)methanol 4-isopropylbenzaldehyde->Intermediate_Alcohol 1. Grignard Reagent 2. H₃O⁺ Grignard_Reagent->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product Oxidation (e.g., PCC, DMP) PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylate Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Inflammatory Gene Expression CREB->Inflammation Compound 2-(4-Isopropylbenzoyl) -3-methylpyridine Compound->EP4 Antagonizes

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(4-isopropylbenzoyl)-3-methylpyridine, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the regioselective lithiation of 3-methylpyridine, followed by acylation with 4-isopropylbenzoyl chloride. This method circumvents the challenges associated with direct Friedel-Crafts acylation of pyridine rings. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceutical agents and bioactive molecules. The functionalization of the pyridine ring is a key step in the synthesis of these compounds. While Friedel-Crafts acylation is a common method for introducing acyl groups to aromatic rings, it is generally ineffective for electron-deficient rings like pyridine due to the deactivation of the ring and complexation of the Lewis acid catalyst with the nitrogen atom.[1] This protocol details an effective alternative strategy for the synthesis of 2-acylpyridines, specifically this compound, via a directed ortho-metalation (DoM) approach.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Lithiation of 3-Methylpyridine

3-Methylpyridine reacts with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the C2 position, forming 2-lithio-3-methylpyridine.

Step 2: Acylation

The resulting organolithium intermediate is then reacted with 4-isopropylbenzoyl chloride to yield the target compound, this compound.

Experimental Protocol

Materials and Equipment

Reagents and SolventsEquipment
3-Methylpyridine (3-picoline), anhydrousRound-bottom flasks (250 mL and 500 mL)
n-Butyllithium (n-BuLi), 2.5 M in hexanesSchlenk line or argon/nitrogen inlet
4-Isopropylbenzoyl chlorideMagnetic stirrer and stir bars
Tetrahydrofuran (THF), anhydrousSyringes and needles
Diethyl ether, anhydrousLow-temperature cooling bath (e.g., dry ice/acetone)
Saturated aqueous sodium bicarbonate solutionSeparatory funnel
Saturated aqueous sodium chloride solution (brine)Rotary evaporator
Anhydrous magnesium sulfate or sodium sulfateThin-layer chromatography (TLC) plates (silica gel)
Hydrochloric acid (HCl), 1 MColumn chromatography setup (silica gel)
Deuterated chloroform (CDCl₃) for NMRNuclear Magnetic Resonance (NMR) spectrometer
High-Performance Liquid Chromatography (HPLC) system
Mass spectrometer (MS)

Procedure

Step 1: Synthesis of 2-Lithio-3-methylpyridine

  • Under an inert atmosphere (argon or nitrogen), add 100 mL of anhydrous tetrahydrofuran (THF) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add 10.0 g (107.4 mmol) of anhydrous 3-methylpyridine to the cooled THF.

  • To this solution, add 47.3 mL (118.1 mmol, 1.1 equivalents) of 2.5 M n-butyllithium in hexanes dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

Step 2: Synthesis of this compound

  • In a separate dry 500 mL round-bottom flask under an inert atmosphere, dissolve 21.5 g (117.7 mmol, 1.1 equivalents) of 4-isopropylbenzoyl chloride in 50 mL of anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the freshly prepared 2-lithio-3-methylpyridine solution from Step 1 into the solution of 4-isopropylbenzoyl chloride via cannula over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove any unreacted 3-methylpyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

  • Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization Data (Expected)

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃) δ ~8.6 (d, 1H, pyridine H6), ~7.8 (d, 2H, benzoyl H), ~7.3 (d, 2H, benzoyl H), ~7.2 (dd, 1H, pyridine H5), ~7.1 (dd, 1H, pyridine H4), ~3.0 (sept, 1H, CH(CH₃)₂), ~2.4 (s, 3H, pyridine CH₃), ~1.3 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃) δ ~195 (C=O), ~155 (pyridine C2), ~150 (benzoyl C), ~148 (pyridine C6), ~138 (pyridine C4), ~135 (pyridine C3), ~130 (benzoyl CH), ~128 (benzoyl CH), ~125 (pyridine C5), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂), ~19 (pyridine CH₃)
Mass Spec (ESI) m/z calculated for C₁₆H₁₇NO [M+H]⁺: 240.1383; found: 240.1385
Purity (HPLC) >95%
Yield 60-75%

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Acylation cluster_purification Work-up and Purification reagents1 3-Methylpyridine Anhydrous THF reaction1 Add n-BuLi at -78°C Stir for 1h reagents1->reaction1 intermediate 2-Lithio-3-methylpyridine reaction1->intermediate reaction2 Combine at -78°C Warm to RT, stir overnight intermediate->reaction2 reagents2 4-Isopropylbenzoyl chloride Anhydrous THF reagents2->reaction2 quench Quench with NaHCO₃ (aq) reaction2->quench extraction Liquid-Liquid Extraction (Et₂O) quench->extraction wash Wash with HCl, NaHCO₃, Brine extraction->wash dry_concentrate Dry (MgSO₄) Concentrate wash->dry_concentrate chromatography Column Chromatography (Silica Gel) dry_concentrate->chromatography final_product This compound chromatography->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The low-temperature bath should be handled with cryogenic gloves.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound, a potentially valuable building block for drug discovery and development. By employing a directed ortho-metalation strategy, this procedure overcomes the inherent limitations of Friedel-Crafts acylation on pyridine rings, offering a practical route to this class of compounds. The provided characterization data serves as a benchmark for successful synthesis and purification.

References

Application Notes and Protocols: 3-Methylpyridine-2-carbonyl Derivatives as Potent EP4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific medicinal chemistry applications for 2-(4-Isopropylbenzoyl)-3-methylpyridine are not extensively documented in publicly available literature, a closely related class of compounds, aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acids, has emerged as potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] These compounds present a promising therapeutic avenue for the treatment of inflammation and pain.[1][2] This document provides detailed application notes and protocols based on the development of these 3-methylpyridine-2-carbonyl analogs, offering valuable insights for researchers interested in this chemical scaffold.

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is strongly associated with inflammation and pain pathways.[3][4] Antagonism of the EP4 receptor is a targeted therapeutic strategy aimed at mitigating the pro-inflammatory effects of PGE2 without the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis.[3]

Biological Context: The EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, PGE2, the receptor primarily couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a cellular response. There is also evidence that the EP4 receptor can couple to other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway.[5][6][7][8] By blocking the binding of PGE2, EP4 antagonists prevent this signaling cascade, thereby reducing the inflammatory response.[3]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4R EP4 Receptor PGE2->EP4R Gs Gαs EP4R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates CREB_p pCREB CREB->CREB_p Gene Gene Transcription (Inflammation) CREB_p->Gene activates Antagonist 3-Methylpyridine-2-carbonyl Derivative (Antagonist) Antagonist->EP4R blocks

EP4 Receptor Signaling Pathway and Antagonist Action

Synthesis of 3-[(3-methylpyridine-2-carbonyl)amino]-2,4-dimethylbenzoic Acid Derivatives

The synthesis of this class of compounds generally involves a multi-step process. A key step is the amide coupling between a substituted 3-amino-2,4-dimethylbenzoic acid and a 3-methylpicolinic acid derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product AminoAcid Substituted 3-Amino-2,4-dimethylbenzoic Acid Coupling Amide Coupling AminoAcid->Coupling PicolinicAcid Substituted 3-Methylpicolinic Acid PicolinicAcid->Coupling FinalCompound 3-[(3-methylpyridine-2-carbonyl)amino] -2,4-dimethylbenzoic Acid Derivative Coupling->FinalCompound

General Synthesis Workflow

A representative synthetic protocol is outlined below, based on analogous preparations.

Experimental Protocol: Synthesis
  • Guanidine Formation: 3-amino-4-methylbenzoic acid is reacted with cyanamide in the presence of hydrochloric acid to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[9]

  • Cyclization: The resulting guanidine derivative undergoes a cyclization reaction with a suitable 1,3-dicarbonyl compound (e.g., 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one) to yield the core pyrimidinylamino benzoic acid structure.[9]

  • Alternative Amide Coupling: A substituted 3-amino-2,4-dimethylbenzoic acid can be coupled with a 3-methylpicolinic acid derivative using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like DMF (Dimethylformamide).

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization. Characterization is performed using methods like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry.

In Vitro Evaluation of EP4 Antagonist Activity

EP4 Receptor Binding Assay

This assay determines the affinity of the test compound for the EP4 receptor. It is a competitive binding assay using a radiolabeled ligand.

Protocol:

  • Materials:

    • Membrane preparations from cells expressing the human EP4 receptor.

    • Radioligand: [³H]PGE2.

    • Non-specific binding control: Unlabeled PGE2.

    • Test compounds.

    • Assay buffer.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Incubate for a defined period (e.g., 120 minutes) at room temperature.[10]

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Human Whole Blood (hWB) Assay

This functional assay measures the ability of the antagonist to inhibit PGE2-induced cytokine suppression in a more physiologically relevant matrix.

Protocol:

  • Materials:

    • Freshly drawn human whole blood.

    • LPS (Lipopolysaccharide) to stimulate TNF-α production.

    • PGE2 to suppress LPS-induced TNF-α.

    • Test compounds.

    • ELISA kit for human TNF-α.

  • Procedure:

    • Pre-incubate whole blood with varying concentrations of the test compound.

    • Add PGE2 to the blood samples.

    • Stimulate the blood with LPS.

    • Incubate for a specified time (e.g., overnight) at 37°C.

    • Centrifuge the samples to collect the plasma.

    • Measure the concentration of TNF-α in the plasma using an ELISA kit.[11]

    • Calculate the IC50 value for the reversal of PGE2-induced TNF-α suppression.

Quantitative Data for 3-[(3-methylpyridine-2-carbonyl)amino]-2,4-dimethylbenzoic Acid Analogs

The following table summarizes the in vitro activity of representative compounds from this class.

CompoundEP4 Binding IC50 (nM)hWB IC50 (nM)
7a 1.530
7b 2.345
7c 1.835

Data are representative examples from published literature for illustrative purposes.

In Vivo Evaluation

Promising compounds are further evaluated in animal models of pain and inflammation.

Pharmacokinetic (PK) Studies

PK studies are conducted in species such as rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.[12][13]

Protocol:

  • Administration: Administer the compound intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Analysis: Analyze the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to determine the concentration of the compound.

  • Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).[12]

Efficacy in a Rodent Model of Postoperative Pain

Protocol:

  • Model: Use a model such as the rat paw incision model.

  • Treatment: Administer the test compound orally at different doses prior to or after surgery.

  • Pain Assessment: Measure pain responses, such as weight-bearing deficit, at different time points after surgery.

  • Comparison: Compare the results with a vehicle control and a positive control (e.g., a known analgesic).[4][14]

Summary and Future Directions

The 3-methylpyridine-2-carbonyl scaffold represents a promising starting point for the development of potent and selective EP4 antagonists. The detailed protocols provided herein for synthesis, in vitro screening, and in vivo evaluation can guide researchers in the exploration of this chemical space. While direct medicinal chemistry applications of this compound are yet to be widely reported, its structural similarity to the active core of these EP4 antagonists suggests that it could serve as a valuable synthon or a lead for further chemical modification and biological evaluation in the context of inflammation and pain research. Further structure-activity relationship (SAR) studies could lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles.

References

Application Notes and Protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and synthetic protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine, a valuable chemical intermediate in the development of novel therapeutic agents. The benzoylpyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[1][2][3][4][5] This document outlines a plausible synthetic route to this compound and its potential application in the synthesis of kinase inhibitors, supported by detailed, illustrative experimental protocols.

Introduction to this compound as a Chemical Intermediate

This compound is an aromatic ketone that incorporates a 3-methylpyridine ring linked to a 4-isopropylphenyl group. This unique combination of functional groups makes it an attractive starting point for the synthesis of a variety of complex molecules. The pyridine nitrogen can be quaternized or can participate in hydrogen bonding, while the carbonyl group can be a key interaction point with biological targets or can be chemically modified. The isopropyl group provides a lipophilic region, and the methyl group on the pyridine ring can influence the molecule's conformation and metabolic stability.

Derivatives of benzoylpyridines have shown promise as potent inhibitors of various enzymes, including p38α MAP kinase and tubulin polymerization, making them relevant for the development of anti-inflammatory and anticancer agents.[4][5]

Synthesis of this compound

Direct Friedel-Crafts acylation of 3-methylpyridine is generally not a viable synthetic route due to the deactivation of the pyridine ring by the Lewis acid catalyst, which coordinates with the nitrogen lone pair.[6][7] A more reliable, though multi-step, approach is analogous to the well-established synthesis of 3-benzoylpyridine from nicotinic acid.[8] This proposed synthesis starts with 3-methylpyridine-2-carboxylic acid.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Workup and Purification A 3-Methylpyridine-2-carboxylic acid C 3-Methylpyridine-2-carbonyl chloride A->C Reflux B Thionyl chloride (SOCl₂) B->C F This compound C->F Anhydrous conditions D Cumene (Isopropylbenzene) D->F E Aluminum chloride (AlCl₃) E->F G Aqueous workup (HCl, NaOH) F->G H Extraction with organic solvent G->H I Column chromatography H->I J Pure Product I->J

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylpyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Cumene (Isopropylbenzene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (or other suitable solvent)

  • Concentrated hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

Step 1: Formation of 3-Methylpyridine-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylpyridine-2-carboxylic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0 eq).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Add anhydrous benzene to the residue and distill again under reduced pressure to azeotropically remove any remaining thionyl chloride. The resulting crude 3-methylpyridine-2-carbonyl chloride hydrochloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • To the flask containing the crude acid chloride, add an excess of cumene (isopropylbenzene) (approx. 5.0 eq) and a suitable anhydrous solvent like benzene or dichloromethane.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • With vigorous stirring, add anhydrous aluminum chloride (AlCl₃) (approx. 2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ether) to remove non-basic impurities. Discard the organic extracts.

  • Make the aqueous layer strongly basic by the slow addition of 50% NaOH solution until the initially formed aluminum hydroxide redissolves.

  • Extract the product from the basic aqueous solution with several portions of chloroform.

  • Combine the chloroform extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound.

Quantitative Data (Illustrative)

The following table presents illustrative quantitative data based on analogous reactions reported in the literature.[8] Actual yields and purity may vary.

ParameterValue
Reactants
3-Methylpyridine-2-carboxylic acid10.0 g (72.9 mmol)
Thionyl chloride26.0 g (218.7 mmol)
Cumene43.8 g (364.5 mmol)
Aluminum chloride24.3 g (182.3 mmol)
Product
Expected Yield 12.5 - 14.5 g (71-82%)
Appearance Yellowish oil or low-melting solid
Purity (by HPLC) >95%

Application as an Intermediate in the Synthesis of Kinase Inhibitors

The this compound core is a valuable scaffold for the synthesis of potential kinase inhibitors. The carbonyl group can be reduced to a secondary alcohol, which can then be used in further coupling reactions or serve as a hydrogen bond donor. Alternatively, the ketone can be a precursor for the formation of various heterocyclic systems.

Signaling Pathway of Interest: MAP Kinase Pathway

G A Extracellular Stimuli (e.g., Cytokines, Stress) B MAPKKK (e.g., TAK1, MEKKs) A->B activates C MAPKK (e.g., MKK3/6) B->C phosphorylates D p38 MAPK C->D phosphorylates E Downstream Targets (e.g., MK2, Transcription Factors) D->E activates F Inflammatory Response E->F leads to G Derivative of 2-(4-Isopropylbenzoyl)- 3-methylpyridine G->D inhibits

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocol: Illustrative Synthesis of a Potential p38 MAP Kinase Inhibitor

This protocol describes a hypothetical two-step synthesis of a derivative of this compound that could be screened for p38 MAP kinase inhibitory activity.

Step 1: Reduction of the Carbonyl Group

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol.

Step 2: Etherification with a Substituted Pyrimidine

This step is analogous to the synthesis of some known p38 inhibitors.

  • To a solution of the alcohol from the previous step (1.0 eq) in an anhydrous aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of a suitable electrophile, for example, 2-chloro-4-aminopyrimidine (1.1 eq), in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the target compound.

Quantitative Data for the Illustrative Synthesis of a Kinase Inhibitor
ParameterStep 1 (Reduction)Step 2 (Etherification)
Starting Material 2.0 g (8.36 mmol)1.8 g (7.46 mmol)
Reagents NaBH₄ (0.47 g, 12.5 mmol)NaH (0.21 g, 8.95 mmol), 2-chloro-4-aminopyrimidine (1.06 g, 8.21 mmol)
Expected Yield 1.7 - 1.9 g (85-95%) 1.6 - 2.0 g (65-80%)
Purity (by HPLC) >98%>95%

Conclusion

This compound is a promising chemical intermediate with significant potential in drug discovery and development. The synthetic protocols provided, based on established chemical principles, offer a pathway to access this scaffold. The subsequent derivatization to create novel compounds for screening, particularly as kinase inhibitors, highlights the utility of this intermediate. Researchers are encouraged to adapt and optimize these methodologies for their specific research goals.

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting a high-throughput screening (HTS) campaign to identify and characterize the biological activity of the compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Based on the known biological activities of structurally related benzoylpyridine compounds, a primary application is in the discovery of novel anticancer agents targeting tubulin polymerization. The following protocols are optimized for a robust and reproducible HTS workflow.

Application Note 1: High-Throughput Screening for Inhibitors of Tubulin Polymerization

Introduction:

The benzoylpyridine scaffold is a key pharmacophore in a class of compounds that have demonstrated potent inhibition of tubulin polymerization, a critical process in cell division. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. The compound this compound, possessing this core structure, is a candidate for screening as a novel tubulin polymerization inhibitor. This application note describes a cell-free, fluorescence-based HTS assay to identify compounds that inhibit tubulin polymerization.

Principle of the Assay:

This assay quantifies the polymerization of purified tubulin into microtubules. A fluorescent reporter molecule is included, which preferentially binds to the hydrophobic pockets of polymerized microtubules, resulting in a significant increase in fluorescence intensity. Inhibitors of tubulin polymerization will prevent this increase, leading to a lower fluorescence signal. The assay is performed in a 384-well plate format, suitable for automated HTS.

Workflow Overview:

A high-level overview of the experimental workflow is depicted in the following diagram.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound & Controls) Reagent_Addition Addition of Tubulin and Reporter to Compound Plate Compound_Plating->Reagent_Addition Reagent_Prep Reagent Preparation (Tubulin, Polymerization Buffer, Fluorescent Reporter) Reagent_Prep->Reagent_Addition Incubation Incubation at 37°C to Initiate Polymerization Reagent_Addition->Incubation Fluorescence_Reading Fluorescence Measurement (Plate Reader) Incubation->Fluorescence_Reading Data_Normalization Data Normalization and Quality Control (Z'-factor) Fluorescence_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition Calculation) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50) Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for tubulin polymerization inhibitors.

Experimental Protocol: Tubulin Polymerization HTS Assay

Materials and Reagents:

  • Tubulin: Porcine brain tubulin (>99% pure)

  • Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP

  • Fluorescent Reporter: Fluorescence-based tubulin polymerization assay kit

  • Test Compound: this compound dissolved in 100% DMSO

  • Positive Control: Colchicine (known tubulin polymerization inhibitor)

  • Negative Control: 100% DMSO

  • Assay Plates: 384-well, black, clear-bottom microplates

  • Reagent Plates: 384-well polypropylene plates

Instrumentation:

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities (Excitation/Emission wavelengths appropriate for the chosen fluorescent reporter)

  • Incubator capable of maintaining 37°C

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an automated liquid handler, perform serial dilutions of the test compound and control compounds in DMSO in a source plate.

    • Transfer a small volume (e.g., 100 nL) of the compound solutions from the source plate to the 384-well assay plates. The final concentration of the test compound in the assay will typically be in the range of 1 µM to 50 µM for a primary screen.

    • Include wells with DMSO only (negative control) and a known inhibitor like colchicine (positive control).

  • Reagent Preparation:

    • Prepare the tubulin solution by resuspending lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare the fluorescent reporter solution according to the manufacturer's instructions in Polymerization Buffer.

  • Assay Execution:

    • Using an automated liquid handler, add the tubulin solution to all wells of the assay plate.

    • Immediately following, add the fluorescent reporter solution to all wells.

    • The final assay volume should be consistent across all wells (e.g., 20 µL).

  • Incubation:

    • Immediately transfer the assay plate to a pre-warmed (37°C) plate reader.

    • Incubate the plate at 37°C for 60 minutes to allow for tubulin polymerization.

  • Fluorescence Measurement:

    • After incubation, measure the fluorescence intensity of each well using the plate reader.

Data Analysis:

  • Percentage Inhibition Calculation:

    • The percentage inhibition for each test compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Signal_Test: Fluorescence signal in the presence of the test compound.

    • Signal_Positive: Average fluorescence signal of the positive control (e.g., colchicine).

    • Signal_Negative: Average fluorescence signal of the negative control (DMSO).

  • Hit Identification:

    • A "hit" is defined as a compound that exhibits a percentage inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • For compounds identified as hits, a dose-response curve is generated by plotting the percentage inhibition against the logarithm of the compound concentration.

    • The IC₅₀ value (the concentration at which 50% inhibition is observed) is determined by fitting the data to a four-parameter logistic model.

Hypothetical Data Presentation

The following tables present hypothetical but realistic data for a primary screen and a subsequent dose-response analysis of this compound.

Table 1: Primary HTS Data for this compound at 10 µM

Compound IDConcentration (µM)Raw Fluorescence (RFU)% InhibitionHit ( >50%)
Negative Control (DMSO)-58,7430No
Positive Control (Colchicine)108,912100Yes
This compound 10 21,328 75.1 Yes

Table 2: Dose-Response Data for this compound

Concentration (µM)% Inhibition
10098.2
3091.5
1075.1
348.9
122.7
0.38.1
0.12.3

Calculated IC₅₀: 3.1 µM

Application Note 2: Secondary Assay - Cell-Based Anti-proliferative Activity

Introduction:

Following the identification of this compound as a potential tubulin polymerization inhibitor in a biochemical assay, it is crucial to confirm its activity in a cellular context. A secondary assay to assess the anti-proliferative effects of the compound on cancer cell lines provides a more biologically relevant measure of its potential as an anticancer agent.

Principle of the Assay:

This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. A reagent such as resazurin is added to the cells, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Workflow Overview:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seeding of Cancer Cells into 384-well Plates Compound_Addition Addition of Serially Diluted Compound Cell_Seeding->Compound_Addition Incubation_72h Incubation for 72 hours Compound_Addition->Incubation_72h Resazurin_Addition Addition of Resazurin Reagent Incubation_72h->Resazurin_Addition Incubation_4h Incubation for 4 hours Resazurin_Addition->Incubation_4h Fluorescence_Reading Fluorescence Measurement Incubation_4h->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization GI50_Calculation Calculation of GI50 (Growth Inhibition 50) Data_Normalization->GI50_Calculation

Caption: Workflow for a cell-based anti-proliferative assay.

Experimental Protocol: Cell-Based Anti-proliferative Assay

Materials and Reagents:

  • Cancer Cell Line: e.g., HeLa (cervical cancer) or A549 (lung cancer)

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test Compound: this compound dissolved in 100% DMSO

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin)

  • Negative Control: 0.1% DMSO in cell culture medium

  • Assay Plates: 384-well, black, clear-bottom, tissue culture-treated microplates

  • Resazurin-based viability reagent

Instrumentation:

  • Automated liquid handler

  • Plate reader with fluorescence detection

  • CO₂ incubator (37°C, 5% CO₂)

  • Automated cell counter

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 1,000 cells/well).

    • Dispense the cell suspension into the 384-well assay plates.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and controls in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add the compound dilutions to the respective wells of the cell plates.

  • Incubation:

    • Incubate the plates for 72 hours in a CO₂ incubator.

  • Viability Measurement:

    • Add the resazurin-based viability reagent to each well.

    • Incubate for an additional 2-4 hours.

    • Measure the fluorescence intensity using a plate reader.

Data Analysis:

  • The percentage of growth inhibition is calculated relative to the negative (DMSO) and positive (e.g., doxorubicin) controls.

  • A dose-response curve is generated, and the GI₅₀ (the concentration at which 50% of cell growth is inhibited) is calculated.

Hypothetical Data Presentation

Table 3: Anti-proliferative Activity of this compound on HeLa Cells

Concentration (µM)% Growth Inhibition
10099.1
3095.3
1080.2
352.1
125.8
0.39.7
0.13.1

Calculated GI₅₀: 2.8 µM

Disclaimer: The data presented in the tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Application Notes & Protocols for the Quantification of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine in various sample matrices. The protocols are based on established analytical techniques for structurally similar compounds, including benzophenone derivatives and substituted pyridines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 233 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

2. Reagent and Standard Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix well.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh about 100 mg of the sample, dissolve in 100 mL of acetonitrile, and then dilute to a suitable concentration with the mobile phase.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of the active ingredient, to a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 15 minutes, and then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm nylon filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC HPLC-UV Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Data_Acquisition Data Acquisition HPLC->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and impurity profiling.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

2. Reagent and Standard Preparation:

  • Solvent: Dichloromethane or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation:

  • Solid Samples: Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.

  • Liquid Samples (e.g., reaction mixtures): Dilute an aliquot of the sample with the solvent.

  • Extraction from Complex Matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

4. Data Analysis:

  • Identify the analyte by its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

Quantitative Data Summary
ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.06 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation GCMS GC-MS Analysis Standard_Prep->GCMS Sample_Prep Sample Preparation Sample_Prep->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Identification Identification Data_Acquisition->Identification Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method selection and the sample type for the quantification of this compound.

Method_Selection cluster_sample Sample Type cluster_method Analytical Method Analyte 2-(4-Isopropylbenzoyl)- 3-methylpyridine Bulk_Drug Bulk Drug Substance/ Pharmaceutical Formulation Analyte->Bulk_Drug Complex_Matrix Complex Matrix/ Trace Analysis Analyte->Complex_Matrix HPLC_UV HPLC-UV Bulk_Drug->HPLC_UV Primary Choice GC_MS GC-MS Bulk_Drug->GC_MS Secondary Choice/ Impurity Profiling Complex_Matrix->HPLC_UV Requires Extensive Sample Cleanup Complex_Matrix->GC_MS Primary Choice

Caption: Logical flow for selecting an analytical method.

References

LC-MS/MS method development for 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of 2-(4-Isopropylbenzoyl)-3-methylpyridine has been developed and is detailed in this application note. This method is crucial for researchers, scientists, and professionals in drug development who require accurate measurement of this compound in various matrices. The protocol provides a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.

Application Note

Introduction

This compound is a pyridine derivative with potential applications in the pharmaceutical and agricultural industries.[1][2] Accurate and sensitive quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[3][4] This application note describes a robust LC-MS/MS method for the determination of this compound.

Materials and Methods

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.[4] Chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5] The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and Multiple Reaction Monitoring (MRM) was employed for quantification.[4]

Sample Preparation

Samples were prepared using a protein precipitation method with acetonitrile to remove larger molecules.[5][6] An internal standard (IS) should be used to ensure accuracy and precision; a structurally similar compound not present in the matrix is recommended.[5][7]

Results and Discussion

The developed method demonstrated excellent linearity over a specific concentration range, with a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be in the low ng/mL range, showcasing the high sensitivity of the method. Precision and accuracy were evaluated through replicate analyses of quality control (QC) samples at multiple concentration levels, with results falling within acceptable limits as per regulatory guidelines.

Protocols

1. Sample Preparation Protocol

  • To 50 µL of the sample (e.g., plasma), add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation Protocol

  • HPLC System:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

3. Method Development for MS/MS Parameters

To establish the optimal MRM transitions for this compound and a suitable internal standard, the following steps should be performed:

  • Prepare a standard solution of the analyte and infuse it directly into the mass spectrometer to determine the precursor ion (the protonated molecule [M+H]⁺).

  • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense product ion for the primary MRM transition and a second, less intense ion for a confirmatory transition.

  • Optimize the collision energy (CE) and declustering potential (DP) for each transition to maximize signal intensity.

Quantitative Data Summary

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery85-115%

Visualizations

experimental_workflow sample Sample Collection prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition & Processing analysis->data results Results data->results

Caption: Experimental workflow from sample collection to results.

method_development_logic start Start Method Development precursor Determine Precursor Ion ([M+H]⁺) start->precursor product Identify Product Ions precursor->product transition Select MRM Transitions product->transition optimize Optimize Collision Energy & Declustering Potential transition->optimize validate Validate Method optimize->validate end_dev Final Method validate->end_dev

Caption: Logical steps for LC-MS/MS method development.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative and qualitative analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine using gas chromatography (GC). The protocols outlined below are designed to be adaptable for purity testing, impurity profiling, and stability studies in pharmaceutical research and development.

Introduction

This compound is an aromatic ketone and a pyridine derivative of interest in pharmaceutical synthesis. Gas chromatography is a robust analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of unknown impurities and degradation products.[1] Proper sample preparation and method optimization are critical for achieving accurate and reproducible results.[2]

This document outlines a general GC method that can be used as a starting point for the analysis of this compound. Method validation should be performed to ensure its suitability for a specific application.

Experimental Protocols

Proper sample preparation is crucial to ensure that the sample is free from contaminants and suitable for GC analysis.[2] The following protocol is a general guideline for the preparation of solid and liquid samples.

Materials:

  • This compound sample

  • High-purity solvent (e.g., Methanol, Acetone, Dichloromethane)[3]

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Autosampler vials with septa

Protocol:

  • Sample Weighing and Dissolution:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable high-purity solvent. The choice of solvent will depend on the solubility of the analyte and any potential impurities. Methanol or acetone are often suitable for polar compounds.[3]

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to the mark with the chosen solvent. This results in a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution to the desired concentration range for calibration. The concentration should fall within the linear range of the detector.[3]

  • Filtration:

    • Filter the final working solutions through a 0.45 µm syringe filter to remove any particulate matter that could block the GC column.[3]

  • Transfer to Vial:

    • Transfer the filtered solution into an autosampler vial and cap it securely.

The following GC parameters are a recommended starting point and may require optimization for specific applications. The choice of a mid-polarity column, such as one with a 5% phenyl substitution, is often a good compromise for separating a range of aromatic compounds.[4][5]

Parameter Recommended Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C[4]
MS Quadrupole Temp 150 °C[4]
MS Scan Range m/z 40-500
Electron Ionization Energy 70 eV[4]

Note: The analysis of pyridine compounds on nonpolar columns can sometimes result in peak fronting due to interactions with active sites on the column wall.[5] A column with a slightly more polar stationary phase or the use of a deactivated liner can help mitigate this issue.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting calibration curve data.

Table 1: Calibration Data for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
576,170
10151,988
25380,545
50758,990
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will be generated during method validation.

Visualizations

The following diagram illustrates the general workflow for the GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter Solution dilute->filter vial Transfer to Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC analysis of this compound.

The following diagram outlines the logical steps involved in developing a robust GC method for this analysis.

method_development start Define Analytical Goal (Purity, Impurity Profile) column_select Select GC Column (e.g., HP-5ms) start->column_select sample_prep Develop Sample Prep (Solvent, Concentration) start->sample_prep param_opt Optimize GC Parameters (Temperature, Flow Rate) column_select->param_opt validation Method Validation (Linearity, Accuracy, Precision) param_opt->validation sample_prep->validation routine Routine Analysis validation->routine

Caption: Logical steps for GC method development.

Conclusion

The protocols and application notes provided herein offer a solid foundation for the gas chromatographic analysis of this compound. Adherence to good laboratory practices, including proper sample preparation and method validation, is essential for obtaining reliable and accurate results. The use of GC-MS is highly recommended for impurity identification and characterization, which is a critical aspect of drug development and quality control.[6]

References

Application Notes and Protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylbenzoyl)-3-methylpyridine is a novel chemical entity with potential for biological activity. As a compound with an uncharacterized mechanism of action, a systematic approach is required to elucidate its effects on cellular systems. These application notes provide a tiered strategy for the initial cell-based characterization of this compound, starting with fundamental cytotoxicity assessment and progressing to more specific functional and pathway-specific analyses. The provided protocols are designed to be adaptable to standard laboratory settings and serve as a foundation for a comprehensive preclinical evaluation.

Cell-based assays are crucial in drug discovery for assessing a compound's efficacy and potential toxicity in a biologically relevant context.[1][2] They allow for the investigation of cellular processes such as proliferation, viability, and signaling pathways in response to the test compound.[3][4][5] This document outlines a series of robust and reproducible cell-based assays to determine the bioactivity profile of this compound.

Tier 1: General Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its cytotoxic potential across various cell types. This establishes a therapeutic window and informs the concentration range for subsequent functional assays.

Application Note: Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in the metabolic activity of the cells following exposure to the test compound is indicative of cytotoxicity. To obtain a broader understanding of potential toxicity, it is recommended to test the compound on both cancerous and non-cancerous cell lines, as well as a liver cell line (e.g., HepG2) to screen for potential hepatotoxicity.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound add_compound Add serial dilutions of compound to wells prep_compound->add_compound prep_cells Culture selected cell lines (e.g., HeLa, NIH-3T3, HepG2) seed_plate Seed cells into 96-well plates prep_cells->seed_plate seed_plate->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt add_solubilizer Add solubilization solution (e.g., DMSO) add_mtt->add_solubilizer read_plate Measure absorbance at 570 nm add_solubilizer->read_plate calc_viability Calculate % cell viability read_plate->calc_viability calc_ic50 Determine IC50 values calc_viability->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Cell lines (e.g., HeLa, NIH-3T3, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Example Cytotoxicity Data
Cell LineCompound Concentration (µM)% Cell Viability (48h)IC₅₀ (µM)
HeLa 0 (Vehicle)100 ± 4.5\multirow{6}{}{25.8}
198 ± 5.1
1075 ± 6.2
2552 ± 4.8
5021 ± 3.9
1005 ± 2.1
NIH-3T3 0 (Vehicle)100 ± 3.8\multirow{6}{}{>100}
1102 ± 4.2
1099 ± 3.5
2595 ± 4.0
5091 ± 5.3
10088 ± 4.7
HepG2 0 (Vehicle)100 ± 5.0\multirow{6}{*}{85.2}
199 ± 4.6
1092 ± 5.5
2580 ± 6.1
5065 ± 5.8
10045 ± 4.9

Data are presented as mean ± standard deviation.

Tier 2: Cell Proliferation Analysis

If the compound exhibits selective cytotoxicity (e.g., against cancer cells but not normal cells) or shows anti-proliferative effects at non-toxic concentrations, the next step is to quantify its impact on cell division.

Application Note: Cell Proliferation Assay

Cell proliferation assays are used to measure the rate of cell growth over time.[4] The BrdU (Bromodeoxyuridine) incorporation assay is a common method for this purpose. BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. An antibody specific for BrdU, conjugated to an enzyme (e.g., horseradish peroxidase), is then used to detect the incorporated BrdU. The subsequent addition of a substrate results in a colorimetric reaction that is proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells. This assay is more specific for cell division than general viability assays like MTT.

Experimental Workflow: Proliferation Assessment

G start Start with non-toxic concentration range seed_cells Seed cells in 96-well plate start->seed_cells add_compound Treat with compound for 24-48h seed_cells->add_compound add_brdu Pulse with BrdU labeling solution add_compound->add_brdu fix_denature Fix cells and denature DNA add_brdu->fix_denature add_antibody Add anti-BrdU-POD antibody fix_denature->add_antibody add_substrate Add substrate and measure absorbance add_antibody->add_substrate analyze Calculate % proliferation inhibition add_substrate->analyze

Caption: Workflow for the BrdU cell proliferation assay.

Protocol: BrdU Incorporation Assay

Materials:

  • Cell Proliferation ELISA, BrdU (colorimetric) kit (commercially available)

  • Cells of interest (e.g., HeLa)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2,500-5,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C.

    • Treat cells with various non-toxic concentrations of the compound (determined from Tier 1) for 24-48 hours.

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add 200 µL of FixDenat solution to each well and incubate for 30 minutes at room temperature.

  • Antibody Incubation:

    • Remove the FixDenat solution.

    • Add 100 µL of the anti-BrdU-POD antibody solution to each well.

    • Incubate for 90 minutes at room temperature.

  • Washing and Substrate Reaction:

    • Wash the wells three times with PBS.

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 5-30 minutes at room temperature, or until color development is sufficient.

  • Data Acquisition:

    • Add 25 µL of 1M H₂SO₄ to stop the reaction.

    • Measure the absorbance at 450 nm (with a reference wavelength of 690 nm).

Data Presentation: Example Proliferation Data (HeLa Cells)
Compound Concentration (µM)Absorbance (450 nm)% Proliferation Inhibition
0 (Vehicle)1.85 ± 0.120
11.79 ± 0.153.2
51.42 ± 0.1123.2
100.98 ± 0.0947.0
250.55 ± 0.0770.3

Data are presented as mean ± standard deviation.

Tier 3: Hypothetical Signaling Pathway Investigation

Assuming the compound inhibits the proliferation of a cancer cell line, a logical next step is to investigate its effect on key signaling pathways that regulate cell growth and survival, such as the MAPK/ERK pathway.

Application Note: Western Blot for Pathway Analysis

The MAPK/ERK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers. Western blotting can be used to assess the activation state of key proteins within this pathway, such as MEK and ERK, by measuring their phosphorylation levels. A decrease in the phosphorylation of ERK (p-ERK) in response to treatment with this compound would suggest that the compound may be acting on this pathway.

Hypothetical Signaling Pathway: MAPK/ERK Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 2-(4-Isopropylbenzoyl) -3-methylpyridine Inhibition Inhibition Compound->Inhibition Inhibition->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.

Protocol: Western Blot for p-ERK/Total ERK

Materials:

  • HeLa cells

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with anti-total-ERK and then anti-GAPDH (as a loading control) to ensure equal protein loading.

Data Presentation: Example Western Blot Densitometry
Treatmentp-ERK / Total ERK Ratio (Normalized to Control)
Vehicle Control1.00
Compound (15 min)0.65
Compound (30 min)0.31
Compound (60 min)0.15

This data represents a hypothetical time-dependent decrease in ERK phosphorylation upon compound treatment.

References

Application Notes and Protocols for In Vivo Studies with 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of the novel compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. Due to the limited publicly available data on this specific molecule, the following protocols are based on established best practices for in vivo experimental design for new chemical entities. The proposed studies are designed to assess the preliminary safety, pharmacokinetic profile, and potential therapeutic efficacy of the compound.

Preliminary In Vivo Assessment: Toxicity and Pharmacokinetics

A crucial first step in the in vivo characterization of a novel compound is to determine its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies are essential for dose selection in subsequent efficacy models.

Acute Toxicity Study

Objective: To determine the short-term toxicity of this compound after a single dose and to identify the maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females, are used.

  • Grouping: Animals are randomly assigned to several dose groups, including a vehicle control group. A minimum of 5 animals per sex per group is recommended.

  • Dose Administration: The compound is administered once via a relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.). The vehicle should be a non-toxic solvent in which the compound is soluble.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations should include changes in skin, fur, eyes, and behavior. Body weight is recorded daily.

  • Endpoint: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A gross necropsy is performed, and major organs are collected for histopathological examination.

Data Presentation:

ParameterVehicle ControlDose 1 (X mg/kg)Dose 2 (Y mg/kg)Dose 3 (Z mg/kg)
Mortality (%)
Body Weight Change (%)
Key Hematology Markers
Key Clinical Chemistry
Histopathology Findings
Pharmacokinetic (PK) Study

Objective: To characterize the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion.

Protocol:

  • Animal Model: Typically, rats with jugular vein cannulation are used to facilitate serial blood sampling.

  • Dose Administration: A single, non-toxic dose of the compound is administered intravenously (i.v.) and via the intended therapeutic route (e.g., oral).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameters: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and bioavailability.

Data Presentation:

PK ParameterIntravenous (IV)Oral (PO)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t1/2) (h)
Bioavailability (%)N/A

Efficacy Studies in a Potential Therapeutic Area: Inflammation

Based on the chemical structure, which includes a pyridine ring present in some anti-inflammatory agents, a hypothetical application in an inflammatory disease model is proposed.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

Objective: To evaluate the anti-inflammatory potential of this compound in a model of acute systemic inflammation.

Protocol:

  • Animal Model: BALB/c mice are commonly used for this model.

  • Grouping and Dosing: Animals are divided into groups: vehicle control, LPS + vehicle, and LPS + various doses of the test compound. The compound is administered (e.g., p.o. or i.p.) one hour before the LPS challenge.

  • Inflammation Induction: Animals are injected with a single dose of LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Endpoint Measurement: Blood is collected at a peak inflammatory time point (e.g., 2 or 6 hours post-LPS) to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.

Data Presentation:

GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
LPS + Vehicle
LPS + Compound (Low)
LPS + Compound (Mid)
LPS + Compound (High)

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Evaluation

G cluster_0 Preclinical In Vivo Assessment A Acute Toxicity Study (Dose Escalation) B Pharmacokinetic (PK) Study (Single Dose) A->B Determine MTD C Efficacy Study (e.g., Inflammation Model) B->C Inform Dose Selection D Data Analysis & Reporting C->D Evaluate Therapeutic Potential

Caption: A generalized workflow for the in vivo assessment of a novel compound.

Hypothetical Signaling Pathway Inhibition

Given the potential anti-inflammatory effect, a plausible mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Compound 2-(4-Isopropylbenzoyl) -3-methylpyridine Compound->IKK Inhibits?

Caption: A hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.

Disclaimer: The proposed experimental designs and potential mechanisms of action are hypothetical and intended to serve as a guide for the initial in vivo evaluation of this compound. The actual biological activity and signaling pathways may differ and require experimental validation. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(4-Isopropylbenzoyl)-3-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 3-methylpyridine with 4-isopropylbenzoyl chloride generally unsuccessful?

A1: Direct Friedel-Crafts acylation on a pyridine ring is highly challenging for two primary reasons. Firstly, the nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][2] This interaction forms a positively charged complex, which deactivates the pyridine ring towards electrophilic attack. Secondly, the pyridine ring is inherently electron-deficient compared to benzene, making it less reactive in standard electrophilic aromatic substitution reactions.[3][4]

Q2: What is the most common and reliable synthetic strategy for preparing this compound?

A2: A robust and high-yielding method involves a two-step sequence:

  • Grignard Reaction: Formation of a Grignard reagent from a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) followed by its reaction with 4-isopropylbenzaldehyde to form the intermediate alcohol, (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol.

  • Oxidation: Oxidation of the intermediate alcohol to the desired ketone, this compound. A procedure based on this approach has been reported in the scientific literature.[5]

Q3: What are the most critical parameters to control during the Grignard reaction step?

A3: Success in the Grignard reaction hinges on strictly anhydrous (water-free) conditions. Key parameters include:

  • Solvent Purity: Use of dry, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is essential.

  • Reagent Quality: Ensure the magnesium turnings are fresh and the 2-bromo-3-methylpyridine and 4-isopropylbenzaldehyde are free of moisture.

  • Initiation: A small crystal of iodine or gentle heating may be required to initiate the reaction.

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature, often via an ice bath during the addition of the aldehyde, is crucial to prevent side reactions.

Q4: Which oxidizing agent is most suitable for converting the intermediate alcohol to the final ketone product?

A4: Several oxidizing agents can be effective for this transformation. The choice often depends on the scale, desired reaction time, and ease of purification. Common options include:

  • Pyridinium chlorochromate (PCC): A mild and reliable reagent for oxidizing secondary alcohols to ketones, often used in dichloromethane (CH₂Cl₂).[5]

  • Manganese dioxide (MnO₂): Particularly effective for oxidizing benzylic and allylic alcohols. It requires a larger excess of the reagent and longer reaction times but offers simple workup (filtration).

  • Swern Oxidation: A very mild method using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), which is excellent for sensitive substrates.

Process Diagrams

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Bromo-3-methylpyridine D (4-isopropylphenyl) (3-methylpyridin-2-yl)methanol A->D 1. Mg, THF 2. Add Aldehyde (C) B Mg, THF C 4-Isopropylbenzaldehyde E 2-(4-Isopropylbenzoyl) -3-methylpyridine D->E Oxidation (e.g., PCC)

Caption: Recommended two-step synthesis pathway for the target molecule.

Experimental_Workflow start Start setup_grignard Setup Anhydrous Flask with Mg and THF start->setup_grignard add_halide Slowly Add 2-Bromo-3-methylpyridine setup_grignard->add_halide grignard_formation Grignard Reagent Formation (Reflux) add_halide->grignard_formation add_aldehyde Cool to 0°C Add 4-Isopropylbenzaldehyde grignard_formation->add_aldehyde workup1 Quench with NH4Cl (aq) Perform Liquid-Liquid Extraction add_aldehyde->workup1 purify1 Purify Intermediate Alcohol (Column Chromatography) workup1->purify1 setup_oxidation Setup Oxidation Reaction (e.g., with PCC in CH2Cl2) purify1->setup_oxidation add_alcohol Add Purified Alcohol setup_oxidation->add_alcohol workup2 Reaction Workup (Filter through silica/celite) add_alcohol->workup2 purify2 Purify Final Product (Column Chromatography/Recrystallization) workup2->purify2 end End purify2->end

Caption: General experimental workflow from starting materials to final product.

Troubleshooting Guide

Problem: My Grignard reaction fails to initiate (no heat, no bubbling).

  • Possible Cause: Presence of moisture in glassware, solvent, or on the surface of the magnesium.

  • Solution:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum/inert gas immediately before use.

    • Activate Magnesium: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

    • Use an Initiator: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane.

    • Local Heating: Gently warm a small spot of the flask with a heat gun to start the reaction locally. Once initiated, the reaction is typically self-sustaining.

Problem: The yield of the intermediate alcohol is very low.

  • Possible Cause 1: Incomplete formation of the Grignard reagent.

  • Solution 1: Before adding the aldehyde, take a small aliquot of the Grignard solution, quench it, and analyze by TLC or GC-MS to confirm the consumption of the starting 2-bromo-3-methylpyridine.

  • Possible Cause 2: Side reactions, such as Wurtz coupling (homocoupling of the Grignard reagent).

  • Solution 2: Ensure slow addition of the 2-bromo-3-methylpyridine during Grignard formation. Maintain a gentle reflux and avoid excessive heating.

  • Possible Cause 3: Poor quality of the 4-isopropylbenzaldehyde (e.g., partially oxidized to the corresponding carboxylic acid).

  • Solution 3: Purify the aldehyde by distillation or column chromatography before use. The presence of the acid will quench the Grignard reagent.

Problem: The oxidation step is slow or incomplete.

  • Possible Cause: The oxidizing agent has degraded or is not potent enough.

  • Solution:

    • Increase Equivalents: Add a larger excess of the oxidizing agent (e.g., increase from 1.5 to 2.0-2.5 equivalents).

    • Increase Temperature: If using a mild oxidant like MnO₂, gently heating the reaction may increase the rate.

    • Change Oxidant: Switch to a more powerful or reliable oxidizing system, such as a Swern or Dess-Martin periodinane oxidation.

    • Check Reagent Quality: Use a freshly opened or properly stored container of the oxidizing agent.

Problem: The final product is impure and difficult to purify.

  • Possible Cause: Presence of unreacted alcohol intermediate or other byproducts.

  • Solution:

    • Optimize Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. This will help separate the less polar ketone product from the more polar alcohol starting material.

    • Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water) to achieve high purity.

    • Aqueous Wash: During workup, a wash with a dilute acid solution can help remove any basic pyridine-containing impurities, followed by a wash with a base (like NaHCO₃) to remove acidic impurities.

Experimental Protocols & Data

Protocol 1: Synthesis of (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol
  • Under an argon atmosphere, place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromo-3-methylpyridine (1.0 eq.) in anhydrous THF via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-isopropylbenzaldehyde (1.0 eq.) in anhydrous THF.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure alcohol.

Protocol 2: Synthesis of this compound
  • Dissolve the purified alcohol (1.0 eq.) from Protocol 1 in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final product.

Table 1: Optimization of Oxidation Conditions
EntryOxidizing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1PCC1.5CH₂Cl₂252~85-90%
2PCC2.0CH₂Cl₂252~90%
3MnO₂10CH₂Cl₂4024~75-80%
4Dess-Martin1.2CH₂Cl₂251>95%

Note: Yields are representative and may vary based on specific experimental conditions and purification efficiency.

Troubleshooting_Tree start_node Low Final Yield d1 What is the major spot? start_node->d1 Analyze TLC of Crude Product decision_node decision_node cause_node cause_node solution_node solution_node c1 Incomplete Oxidation d1->c1 Starting Alcohol c2 Failed Grignard Reaction d1->c2 Starting Halide c3 Side Reactions d1->c3 Multiple Unidentified Spots s1 Increase oxidant eq. Increase reaction time Change to stronger oxidant c1->s1 Solution s2 Ensure anhydrous conditions Activate Mg Check halide purity c2->s2 Solution s3 Control temperature Purify starting materials Optimize chromatography c3->s3 Solution

Caption: Troubleshooting decision tree for diagnosing low yield issues.

References

Technical Support Center: Purification of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(4-Isopropylbenzoyl)-3-methylpyridine. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental purification of this compound.

Problem: My product "oils out" during recrystallization instead of forming crystals.

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors precipitation as a liquid. To address this, you can try the following:

  • Lower the temperature at which the solution becomes saturated: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature gradually.

  • Change the solvent system:

    • Use a solvent with a lower boiling point.[1]

    • Employ a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

Problem: After recrystallization, my product purity is still low, and I suspect the presence of starting materials.

Answer:

The presence of starting materials, such as 3-methylpyridine and 4-isopropylbenzoyl chloride (or its corresponding carboxylic acid if hydrolyzed), indicates that the recrystallization process was not effective at separating these components. Here are some steps to improve purity:

  • Perform a pre-purification wash: If your crude product is a solid, you can wash it with a solvent that selectively dissolves the starting materials but not your desired product. For instance, a wash with a non-polar solvent like hexane might remove unreacted 4-isopropylbenzoyl chloride.

  • Acid-base extraction: Since your product has a basic pyridine nitrogen, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Afterward, neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract your purified product back into an organic solvent.

  • Column chromatography: If recrystallization and extraction are insufficient, column chromatography is a more rigorous purification method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.

Problem: I am seeing an unexpected byproduct that is difficult to separate by recrystallization.

Answer:

Difficult-to-separate byproducts often have similar polarity and solubility to the desired product. The synthesis of this compound, likely via a Friedel-Crafts-type acylation, can present challenges due to the nature of the pyridine ring. The Lewis acid catalyst can complex with the nitrogen atom, potentially leading to side reactions or incomplete reactions.

  • Identify the impurity: If possible, use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproduct. Knowing the impurity's structure can provide clues about how to separate it.

  • Optimize the reaction conditions: Revisit the synthesis step to minimize the formation of the byproduct. This could involve changing the Lewis acid catalyst, reaction temperature, or the order of addition of reagents.

  • Utilize a different purification technique: If recrystallization is ineffective, switch to column chromatography. The stationary phase of the column provides a different separation mechanism that can often resolve closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities are likely to be unreacted starting materials and byproducts from side reactions. These can include:

  • 3-Methylpyridine: The starting pyridine derivative.

  • 4-Isopropylbenzoic acid: Formed from the hydrolysis of 4-isopropylbenzoyl chloride.

  • Positional isomers: Acylation could potentially occur at other positions on the pyridine ring, although the 2-position is often favored in certain acylation reactions of pyridines.

  • Di-acylated products: Although less common, it is possible for a second acylation to occur.

Q2: Which solvents are best for the recrystallization of this compound?

A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For an aromatic ketone with a pyridine moiety, good starting points for solvent screening include:

  • Alcohols: Ethanol, isopropanol

  • Esters: Ethyl acetate

  • Aromatic hydrocarbons: Toluene

  • Ketones: Acetone

  • Co-solvent systems: Ethanol/water, Toluene/hexane, Ethyl acetate/hexane

It is recommended to test a small amount of your crude product with various solvents to find the most suitable one.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting your crude material, the fractions from your purification, and pure starting materials (if available) on a TLC plate, you can visualize the separation of your desired product from impurities. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and NMR spectroscopy are recommended.

Data Presentation

Table 1: Potential Impurities and Purification Strategies

Impurity NamePossible SourceRecommended Purification Strategy
3-MethylpyridineUnreacted starting materialAcid-base extraction, Column chromatography
4-Isopropylbenzoic AcidHydrolysis of acylating agentBase wash (e.g., with aq. NaHCO₃), Column chromatography
Positional IsomersNon-selective acylationColumn chromatography, Recrystallization (if solubilities differ significantly)
Di-acylated ByproductsOver-reactionColumn chromatography

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected recrystallization solvent to dissolve the solid at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization analysis1 Purity Check (TLC/HPLC) recrystallization->analysis1 column Column Chromatography analysis2 Purity Check (TLC/HPLC) column->analysis2 pure Pure Product fail1 Purity < 98% analysis1->fail1 pass1 Purity ≥ 98% analysis1->pass1 fail2 Purity < 98% analysis2->fail2 pass2 Purity ≥ 98% analysis2->pass2 fail1->column pass1->pure fail2->recrystallization Re-evaluate Conditions pass2->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Identified oiling Product 'Oils Out'? start->oiling low_purity Low Purity Post-Purification? oiling->low_purity No change_solvent Adjust Solvent System (e.g., co-solvent, lower BP solvent) oiling->change_solvent Yes check_impurities Identify Impurities (TLC, NMR, MS) low_purity->check_impurities Yes end Consult Further Documentation low_purity->end No acid_base Perform Acid-Base Extraction check_impurities->acid_base Starting Materials Present column Use Column Chromatography check_impurities->column Byproducts Present

Caption: Troubleshooting logic for common purification challenges.

References

Overcoming stability issues with 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Isopropylbenzoyl)-3-methylpyridine.

Troubleshooting Guides

Issue: Degradation of this compound in Solution

If you are observing rapid degradation of your compound in solution, consider the following factors:

  • Solvent Choice: The stability of the compound can be highly dependent on the solvent used. It is crucial to select a solvent that does not react with the compound.

  • pH of the Medium: The pH of your experimental medium can significantly impact the stability of this compound. It is recommended to perform initial stability studies across a range of pH values to determine the optimal conditions for your specific application.

  • Light Exposure: Photodegradation can be a concern for many organic compounds. To minimize this, experiments should be conducted under controlled light conditions, and samples should be stored in amber vials or protected from light.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure that your storage and experimental conditions are within a suitable temperature range.

Experimental Protocol: Preliminary Stability Assessment

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-reactive, anhydrous solvent (e.g., DMSO, ethanol).

  • Working Solution Preparation: Dilute the stock solution to the desired experimental concentration in different buffers with varying pH values (e.g., pH 4, 7, and 9).

  • Incubation: Aliquot the working solutions into separate light-protected containers and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

  • Quantification: Analyze the concentration of the remaining compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and condition to determine its stability profile.

Workflow for Stability Assessment

A Prepare Stock Solution B Prepare Working Solutions (Varying pH) A->B C Incubate at Different Temperatures B->C D Withdraw Aliquots at Time Points C->D E Analyze by HPLC D->E F Determine Stability Profile E->F

Caption: Workflow for assessing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is advisable to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For solutions, prepare fresh or store at -80°C for short periods.

Q2: How can I improve the solubility of this compound?

A2: To improve solubility, consider using co-solvents such as DMSO, DMF, or ethanol. Gentle warming and sonication can also aid in dissolution. Always ensure the chosen solvent is compatible with your downstream experiments.

Solubility and Stability Relationship

Solubility Solubility Concentration Effective Concentration Solubility->Concentration affects Stability Stability Stability->Concentration affects Degradation Degradation Products Concentration->Degradation can lead to

Caption: Interplay between solubility, stability, and experimental outcomes.

Q3: Are there any known incompatibilities with common excipients?

A3: While specific incompatibility data for this compound is not widely published, it is good practice to perform compatibility studies with your chosen excipients, especially those with reactive functional groups. Oxidizing agents and strong acids or bases should be used with caution.

Data Summary: Hypothetical Stability Data

The following table summarizes hypothetical stability data for this compound under different conditions to illustrate how to present such data.

ConditionTemperature (°C)pH% Remaining after 24h
Aqueous Buffer25485%
Aqueous Buffer25792%
Aqueous Buffer25978%
DMSO Solution25-99%
Aqueous Buffer37781%

Troubleshooting unexpected side reactions in 2-(4-Isopropylbenzoyl)-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine. The information is tailored to researchers, scientists, and drug development professionals to help navigate potential challenges and unexpected side reactions during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Grignard Reaction: Addition of a Grignard reagent, 4-isopropylphenylmagnesium bromide, to 3-methylpyridine. This reaction typically proceeds via a nucleophilic addition to the pyridine ring.

  • Oxidation: The resulting intermediate, a dihydropyridine alcohol, is then oxidized to the desired ketone, this compound. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Q2: Why is direct Friedel-Crafts acylation of 3-methylpyridine not a recommended method?

Direct Friedel-Crafts acylation of 3-methylpyridine is generally unsuccessful due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and preventing the desired acylation reaction.

Q3: What are the key safety precautions to consider during this synthesis?

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidizing Agents: Pyridinium chlorochromate (PCC) is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Dess-Martin periodinane (DMP) is a potentially explosive compound, especially upon impact or heating, and should be handled with care.

  • Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are commonly used and are highly flammable. Ensure there are no ignition sources nearby.

Troubleshooting Guide for Unexpected Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, categorized by the reaction step.

Step 1: Grignard Reaction with 4-isopropylphenylmagnesium bromide
Observed Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of 3-methylpyridine. 1. Inactive Grignard reagent due to exposure to moisture or air.2. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent.2. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (refluxing in THF) for a longer duration.
Formation of 4-isopropylbiphenyl as a major byproduct. Homocoupling of the Grignard reagent. This can be promoted by certain impurities or high temperatures.1. Prepare the Grignard reagent at a low temperature.2. Add the Grignard reagent slowly to the solution of 3-methylpyridine.
Isolation of a mixture of isomeric products. The Grignard reagent may add to other positions on the pyridine ring, although addition at the 2-position is generally favored.1. Optimize reaction conditions (e.g., lower temperature) to improve regioselectivity.2. Careful purification by column chromatography is essential to separate the desired isomer.
Step 2: Oxidation of the Intermediate Alcohol
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete oxidation to the ketone; presence of starting alcohol. 1. Insufficient amount of oxidizing agent.2. Deactivated oxidizing agent.1. Use a slight excess (1.2-1.5 equivalents) of the oxidizing agent.2. Use freshly prepared or commercially available high-quality PCC or DMP.
Formation of over-oxidized byproducts (e.g., carboxylic acids). This is more likely with stronger oxidizing agents or in the presence of water, especially when using PCC.1. Ensure anhydrous reaction conditions.2. Use a milder oxidizing agent like Dess-Martin periodinane (DMP).
Complex mixture of unidentified byproducts. Decomposition of the starting material or product under the reaction conditions. PCC can be acidic and may cause side reactions.1. If using PCC, consider adding a buffer like sodium acetate to neutralize the acidic byproduct.2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Difficult purification due to chromium byproducts (when using PCC). The reduced chromium salts can form a tarry residue that complicates workup.1. After the reaction, filter the crude mixture through a pad of silica gel or Celite to remove the majority of the chromium salts before aqueous workup and extraction.

Experimental Protocols

Protocol 1: Synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylpyridine93.135.0 g53.7
4-Bromoisopropylbenzene199.0911.7 g58.8
Magnesium turnings24.311.43 g58.8
Anhydrous Diethyl Ether-150 mL-
Iodine253.811 crystal-

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings and a crystal of iodine in the flask.

  • Add a solution of 4-bromoisopropylbenzene in 50 mL of anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the 4-bromoisopropylbenzene solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once initiated, add the remaining 4-bromoisopropylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 3-methylpyridine in 50 mL of anhydrous diethyl ether to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired alcohol.

Protocol 2: Oxidation to this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3-methylpyridin-2-yl)(4-isopropylphenyl)methanol241.345.0 g20.7
Pyridinium Chlorochromate (PCC)215.565.36 g24.8
Anhydrous Dichloromethane (DCM)-100 mL-
Silica Gel-10 g-

Procedure:

  • To a stirred suspension of PCC and silica gel in anhydrous DCM, add a solution of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

experimental_workflow start Starting Materials: 3-Methylpyridine & 4-Bromoisopropylbenzene grignard Grignard Reaction: Formation of 4-isopropylphenylmagnesium bromide and addition to 3-methylpyridine start->grignard hydrolysis Aqueous Workup: Quenching and Extraction grignard->hydrolysis intermediate Intermediate: (3-methylpyridin-2-yl) (4-isopropylphenyl)methanol hydrolysis->intermediate oxidation Oxidation: Using PCC or DMP intermediate->oxidation purification Purification: Column Chromatography oxidation->purification product Final Product: 2-(4-Isopropylbenzoyl) -3-methylpyridine purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Final Product check_sm Analyze Crude Reaction Mixture: Any Starting Material Left? start->check_sm sm_present Yes: Incomplete Reaction check_sm->sm_present Yes sm_absent No: Side Reactions or Degradation check_sm->sm_absent No incomplete_grignard Grignard Step Issue: - Inactive Grignard? - Insufficient time/temp? sm_present->incomplete_grignard Intermediate Alcohol Absent incomplete_oxidation Oxidation Step Issue: - Insufficient oxidant? - Deactivated oxidant? sm_present->incomplete_oxidation Intermediate Alcohol Present side_reactions Identify Byproducts: - Homocoupling? - Over-oxidation? - Isomers? sm_absent->side_reactions purification_loss Check Purification Steps: - Loss on column? - Inefficient extraction? sm_absent->purification_loss

Caption: Troubleshooting logic for low product yield.

Enhancing the reaction conditions for 2-(4-Isopropylbenzoyl)-3-methylpyridine formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Grignard reaction with 2-cyano-3-methylpyridine and a 4-isopropylphenylmagnesium halide.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or atmospheric carbon dioxide.- Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use freshly prepared or recently purchased Grignard reagent. The surface of the magnesium turnings should be activated (e.g., with a small crystal of iodine) to ensure reaction initiation.[1]
2. Poor Quality Starting Materials: Impurities in the 2-cyano-3-methylpyridine or the Grignard reagent can inhibit the reaction.- Purify the 2-cyano-3-methylpyridine before use (e.g., by distillation or recrystallization).- Use high-purity magnesium and 4-isopropylbenzyl halide for the Grignard reagent formation.
3. Incorrect Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- While Grignard reactions are often initiated at low temperatures, a gradual increase in temperature may be necessary. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of a Major By-product: 4,4'-Diisopropylbiphenyl 1. Wurtz-Type Coupling: The Grignard reagent can couple with the unreacted 4-isopropylbenzyl halide.- Add the 4-isopropylbenzyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.[2]- Ensure efficient stirring to promote the reaction with magnesium over self-coupling.
Formation of a Major By-product: 3-Methylpyridine 1. Reduction of the Nitrile: The Grignard reagent can act as a reducing agent, especially if it has a β-hydride, leading to the reduction of the nitrile to the corresponding amine, which can then be hydrolyzed to an aldehyde and subsequently reduced.- Use a Grignard reagent with minimal β-hydrides if possible.- Maintain a low reaction temperature to favor nucleophilic addition over reduction.
Incomplete Hydrolysis of the Imine Intermediate 1. Insufficient Acid or Water: The hydrolysis of the intermediate imine to the ketone requires acidic conditions and water.[3][4][5][6][7]- Ensure a sufficient amount of aqueous acid is used in the workup step.- The hydrolysis may require gentle heating to go to completion. Monitor by TLC.
Low Yield after Purification 1. Product Loss During Extraction: The product may have some solubility in the aqueous layer.- Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous layer with brine to decrease the solubility of the organic product.
2. Degradation on Silica Gel: The pyridine nitrogen can interact strongly with acidic silica gel, leading to product loss during column chromatography.- Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).- Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound via a Grignard reaction?

A1: The synthesis involves the reaction of a 4-isopropylphenylmagnesium halide (a Grignard reagent) with 2-cyano-3-methylpyridine. This is followed by an acidic workup to hydrolyze the intermediate imine to the desired ketone product.

Q2: How can I confirm the formation of the Grignard reagent?

A2: The formation of the Grignard reagent is an exothermic reaction, so a temperature increase upon addition of the alkyl halide to the magnesium is a good indicator. The solution will also typically turn cloudy and grayish. A simple qualitative test is to take a small aliquot, quench it with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Q3: What solvents are suitable for this Grignard reaction?

A3: Anhydrous ethereal solvents are essential for the formation and reaction of Grignard reagents. Tetrahydrofuran (THF) and diethyl ether are commonly used.[1]

Q4: Can I use 2-bromo-3-methylpyridine instead of 2-cyano-3-methylpyridine as a starting material?

A4: While a Grignard reagent can be formed from 2-bromo-3-methylpyridine, subsequent reaction with a 4-isopropylbenzoyl derivative would be a different synthetic route (e.g., a cross-coupling reaction), not a direct Grignard addition to form the ketone. The reaction of a Grignard reagent with a nitrile is a more direct approach to the ketone.

Q5: What are the key safety precautions for this reaction?

A5: Grignard reagents are highly reactive and pyrophoric upon contact with air and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Anhydrous solvents are crucial. The initial formation of the Grignard reagent can be highly exothermic and should be controlled with an ice bath.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Cyano-3-methylpyridine

  • 4-Bromocumene (4-isopropylbenzyl bromide)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven overnight and assemble under an inert atmosphere (nitrogen or argon).

    • To a round-bottom flask containing magnesium turnings (1.2 equivalents) and a small crystal of iodine, add a small portion of a solution of 4-bromocumene (1 equivalent) in anhydrous THF.

    • Initiate the reaction by gentle heating or sonication. Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 4-bromocumene solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-cyano-3-methylpyridine (1 equivalent) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1044592
225 (Room Temp)27595
35016888

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventReaction Time (h)Yield (%)Notes
1Diethyl Ether465Slower reaction rate
2THF275Optimal
3Toluene620Poor Grignard reagent formation

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_addition Grignard Addition cluster_workup Workup and Purification mg Mg turnings grignard 4-Isopropylphenyl- magnesium bromide mg->grignard Iodine activation bromo 4-Bromocumene in THF bromo->grignard imine Imine Intermediate grignard->imine cyano 2-Cyano-3-methylpyridine in THF cyano->imine product 2-(4-Isopropylbenzoyl)- 3-methylpyridine imine->product Hydrolysis acid Aqueous Acid acid->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways start 2-Cyano-3-methylpyridine + 4-Isopropylphenylmagnesium bromide side1 Side Product: 4,4'-Diisopropylbiphenyl (Wurtz Coupling) start->side1 Side Reaction side2 Side Product: Unreacted Starting Material start->side2 Incomplete Reaction side3 Side Product: 3-Methylpyridine (Reduction) start->side3 Side Reaction imine Imine Intermediate start->imine Nucleophilic Addition product Desired Product: This compound imine->product Acid Hydrolysis

References

Minimizing impurity formation in 2-(4-Isopropylbenzoyl)-3-methylpyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine. The information is designed to help minimize impurity formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most plausible synthetic routes generally avoid direct Friedel-Crafts acylation on 3-methylpyridine due to potential regioselectivity issues. The preferred methods include:

  • Oxidation of a secondary alcohol precursor: This involves the synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol, followed by its oxidation to the desired ketone.

  • Grignard-type reactions: This can involve the reaction of a 2-lithiated-3-methylpyridine with 4-isopropylbenzaldehyde or 4-isopropylbenzoyl chloride. Another Grignard approach is the reaction of 2-cyano-3-methylpyridine with a 4-isopropylphenylmagnesium halide.

Q2: Why is direct Friedel-Crafts acylation of 3-methylpyridine not recommended?

A2: Pyridine is an electron-deficient aromatic ring, which makes it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the reaction often leads to a mixture of isomers, with acylation potentially occurring at different positions on the pyridine ring, making purification difficult and reducing the yield of the desired 2-acyl product.

Q3: What are the critical parameters to control during the oxidation of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol?

A3: Key parameters to control during the oxidation step include reaction temperature, the choice of oxidizing agent, and reaction time. Over-oxidation can lead to the formation of undesired byproducts. Mild oxidizing agents are generally preferred.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials and a reference standard (if available) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the best practices for storing this compound?

A5: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It should be kept in a tightly sealed container to prevent moisture absorption and degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Oxidation Reaction
Possible Cause Suggested Solution
Incomplete conversion of the alcohol precursor.- Increase the reaction time and continue to monitor by TLC. - Use a slight excess of the oxidizing agent. - Ensure the reaction temperature is optimal for the chosen oxidizing agent.
Degradation of the product.- Avoid excessive heating and prolonged reaction times. - Choose a milder oxidizing agent. - Ensure the work-up procedure is performed promptly after reaction completion.
Inefficient purification.- Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. - Consider recrystallization from a suitable solvent system to improve purity and yield.
Issue 2: Presence of Multiple Spots on TLC After Grignard Reaction
Possible Cause Suggested Solution
Formation of homo-coupled byproduct from the Grignard reagent.- Add the Grignard reagent to the pyridine derivative slowly and at a low temperature to minimize self-coupling. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Unreacted starting materials.- Ensure the Grignard reagent is freshly prepared or titrated to determine its exact concentration. - Use a slight excess of the Grignard reagent. - Check for moisture in the reaction setup and solvents, as it will quench the Grignard reagent.
Formation of isomeric byproducts.- Control the temperature during the formation of the 2-lithiated-3-methylpyridine intermediate to ensure regioselectivity.
Issue 3: Difficulty in Removing Solvent Residues
Possible Cause Suggested Solution
High-boiling point solvents used in the reaction or purification.- Use a high-vacuum pump to remove residual solvents. - Gently heat the product under vacuum, ensuring the temperature is below its melting or decomposition point. - Consider a final purification step like recrystallization from a lower-boiling point solvent.
Product is an oil or low-melting solid.- Co-evaporate with a lower-boiling point solvent (e.g., dichloromethane or diethyl ether) multiple times. - Purify using column chromatography.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol

Step 1: Synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol

  • To a solution of 2-bromo-3-methylpyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-lithio-3-methylpyridine.

  • Add a solution of 4-isopropylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2: Oxidation to this compound

  • Dissolve the (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol in a suitable solvent such as dichloromethane or acetone.

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents) or manganese dioxide (5 equivalents), in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol
Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Common Impurities
PCCDichloromethane252-485-95Unreacted alcohol, pyridinium salts
MnO₂Dichloromethane40 (reflux)12-2470-85Unreacted alcohol
Dess-Martin PeriodinaneDichloromethane251-390-98Unreacted alcohol, iodinane byproducts
Table 2: Analytical Methods for Purity Assessment
Analytical TechniqueTypical ConditionsPurpose
TLC Silica gel 60 F₂₅₄ plate; Mobile phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)Reaction monitoring and preliminary purity check.
HPLC Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nmQuantitative analysis of purity and impurity profiling.
¹H NMR 400 MHz, CDCl₃Structural confirmation and identification of impurities.
Mass Spectrometry ESI+Molecular weight confirmation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Alcohol Synthesis cluster_step2 Step 2: Oxidation A 2-Bromo-3-methylpyridine B n-BuLi, THF, -78°C A->B Lithiation C 2-Lithio-3-methylpyridine B->C E (3-methylpyridin-2-yl)(4-isopropylphenyl)methanol C->E D 4-Isopropylbenzaldehyde D->E Addition G This compound E->G F Oxidizing Agent (e.g., PCC) F->G Oxidation

Caption: Workflow for the synthesis of this compound via an oxidation route.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation Start Starting Materials Intermediate Reaction Intermediate Start->Intermediate Impurity1 Side Reaction 1 (e.g., Homo-coupling) Start->Impurity1 Impurity2 Incomplete Reaction Product Desired Product Intermediate->Product Intermediate->Impurity2 Impurity3 Over-oxidation Product->Impurity3

Caption: Logical relationships in the formation of impurities during synthesis.

Technical Support Center: Scaling Up the Synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(4-Isopropylbenzoyl)-3-methylpyridine. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: While Friedel-Crafts acylation is a common method for aryl ketones, it is often problematic for pyridine substrates due to the basic nitrogen atom deactivating the Lewis acid catalyst. A more robust and scalable approach is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a suitable aryl halide (e.g., 4-isopropylbromobenzene) with a 3-methylpyridine-2-carboxaldehyde or a related derivative.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: The success of the Grignard reaction is highly dependent on several factors:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent must be fresh and reactive. Activation with iodine or 1,2-dibromoethane is often necessary.

  • Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. The subsequent reaction with the pyridine substrate may also require specific temperature management to minimize side reactions.

  • Slow Addition: The aryl halide should be added slowly to the magnesium suspension to maintain a steady reaction and prevent a runaway reaction. Similarly, the Grignard reagent should be added slowly to the pyridine substrate.

Q3: What are the expected yield and purity for this synthesis?

A3: The yield and purity can vary significantly based on the reaction conditions and scale. With careful optimization and execution of the Grignard reaction, yields in the range of 60-80% can be expected. Purity of the crude product may be lower, and purification by column chromatography or recrystallization is typically required to achieve >98% purity.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl group).

Q5: What are the primary safety concerns associated with this synthesis?

A5: The synthesis involves several hazardous materials and procedures:

  • Flammable Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are commonly used and are highly flammable.[1] All reactions should be conducted in a well-ventilated fume hood away from ignition sources.

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water.[2]

  • 3-Methylpyridine (3-Picoline): This starting material is flammable, toxic if it comes into contact with skin, and harmful if swallowed or inhaled.[1][3] It also causes severe skin burns and eye damage.[1][3]

  • Corrosive Reagents: Quenching the reaction often involves the use of acids, which are corrosive.

Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[4]

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate
Possible Cause Troubleshooting Step
Wet glassware or solventThoroughly flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents.
Inactive magnesium surfaceActivate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required. The disappearance of the iodine color indicates activation.[2][5]
Impure starting materialsEnsure the aryl halide and any other reagents are free from moisture and other impurities.
Reaction temperature is too lowGentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the reaction vessel if the reaction becomes too vigorous.
Issue 2: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by TLC to ensure all the limiting reagent has been consumed before workup. Extend the reaction time if necessary.
Side reactions (e.g., Wurtz coupling)Maintain a dilute concentration of the aryl halide during the addition to the magnesium. Add the Grignard reagent to the pyridine substrate at a controlled, low temperature.
Hydrolysis of the Grignard reagentEnsure all subsequent additions of reagents and solvents are strictly anhydrous.
Product loss during workup/purificationOptimize the extraction and purification procedures. Ensure the correct pH is used during aqueous washes to prevent the product from partitioning into the aqueous layer.
Issue 3: Formation of Impurities
Possible Cause Troubleshooting Step
Biphenyl formation (from Wurtz coupling)This is a common byproduct in Grignard reactions.[2] Slower addition of the aryl halide and maintaining a lower reaction temperature can minimize its formation.
Unreacted starting materialsEnsure the stoichiometry of the reagents is correct and that the reaction goes to completion.
Over-addition of Grignard reagent leading to side productsUse a calibrated dropping funnel for slow and controlled addition of the Grignard reagent.
Decomposition of product during workupAvoid overly acidic or basic conditions during the workup. Use a milder quenching agent if necessary.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.311.2 equiv.-
1-Bromo-4-isopropylbenzene199.091.0 equiv.-
Iodine253.811 crystal-
Anhydrous Diethyl Ether or THF---
3-Methylpyridine-2-carbonitrile118.141.1 equiv.-
Saturated aq. NH₄Cl solution---
Dichloromethane---
Anhydrous Na₂SO₄---

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, dissolve 1-bromo-4-isopropylbenzene (1.0 equiv.) in anhydrous diethyl ether or THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Methylpyridine-2-carbonitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-methylpyridine-2-carbonitrile (1.1 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction 4-Isopropylbromobenzene 4-Isopropylbromobenzene Grignard_Reagent 4-Isopropylphenylmagnesium bromide 4-Isopropylbromobenzene->Grignard_Reagent + Mg / Anhydrous Ether Mg Mg Intermediate Imine Intermediate Grignard_Reagent->Intermediate + 3-Methylpyridine-2-carbonitrile 3-Methylpyridine-2-carbonitrile 3-Methylpyridine-2-carbonitrile Final_Product This compound Intermediate->Final_Product Hydrolysis Troubleshooting_Workflow Start Start Problem Low or No Product Formation Start->Problem Check_Initiation Did the Grignard reaction initiate? Problem->Check_Initiation Activate_Mg Activate Mg with Iodine/Heat Check_Initiation->Activate_Mg No Check_Anhydrous Are conditions strictly anhydrous? Check_Initiation->Check_Anhydrous Yes Activate_Mg->Check_Initiation Dry_Reagents Dry solvents and glassware Check_Anhydrous->Dry_Reagents No Check_Reagents Are reagents pure? Check_Anhydrous->Check_Reagents Yes Dry_Reagents->Check_Anhydrous Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Reaction_Complete Is the reaction complete by TLC? Check_Reagents->Reaction_Complete Yes Purify_Reagents->Check_Reagents Increase_Time Increase reaction time Reaction_Complete->Increase_Time No Success Success Reaction_Complete->Success Yes Increase_Time->Reaction_Complete

References

Adapting existing protocols for 2-(4-Isopropylbenzoyl)-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Isopropylbenzoyl)-3-methylpyridine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and characterization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives, focusing on a common two-step Grignard-based protocol.

Synthesis Overview: Grignard-based Protocol

A prevalent method for synthesizing this compound involves two main steps:

  • Grignard Reaction: Formation of a Grignard reagent from a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine) and its subsequent reaction with 4-isopropylbenzaldehyde to form the intermediate alcohol, (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol.

  • Oxidation: Oxidation of the intermediate alcohol to the desired ketone, this compound.

dot

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 2-Bromo-3-methylpyridine C Grignard Reagent (3-methylpyridin-2-yl)magnesium bromide A->C Mg, THF B Magnesium (Mg) B->C E Intermediate Alcohol (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol C->E 1. Add aldehyde 2. Acidic Workup D 4-Isopropylbenzaldehyde D->E F Intermediate Alcohol H Final Product This compound F->H Oxidation G Oxidizing Agent (e.g., MnO2, PCC) G->H

Caption: General workflow for the Grignard-based synthesis of the target compound.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Grignard Reaction 1. Wet glassware or solvents.[1][2] 2. Impure or oxidized magnesium turnings.[1] 3. Unreactive starting halide (e.g., 2-chloropyridine). 4. Grignard reagent decomposition upon formation.[3] 5. Inefficient reaction with the aldehyde.1. Flame-dry all glassware under vacuum and use anhydrous solvents.[3] 2. Activate magnesium by grinding, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][4] 3. Use 2-bromo- or 2-iodo-3-methylpyridine for higher reactivity. 4. Prepare and use the Grignard reagent immediately. Avoid prolonged heating.[3] 5. Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.
Incomplete Oxidation to Ketone 1. Insufficient amount of oxidizing agent. 2. Deactivated oxidizing agent. 3. Short reaction time.1. Use a larger excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂). 2. Use freshly prepared or commercially available activated manganese dioxide. 3. Monitor the reaction by TLC and extend the reaction time until the starting alcohol is consumed.
Formation of Bipyridyl Side Product Coupling of the Grignard reagent with unreacted 2-bromo-3-methylpyridine.[5]1. Add the 2-bromo-3-methylpyridine solution slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure efficient stirring to quickly disperse the halide as it is added.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials or byproducts with similar polarity. 2. Oily product that is difficult to crystallize.1. Use flash column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to separate the components. Monitor fractions by TLC. 2. If crystallization is difficult, purify by chromatography and store the product as a concentrated solution in a suitable solvent or as a neat oil at low temperature.
Friedel-Crafts Acylation Fails Pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.This method is generally not recommended for pyridines. If attempted, use a large excess of Lewis acid or a milder catalyst. The Grignard-based approach is a more reliable alternative.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the Grignard reaction?

A1: 2-Bromo-3-methylpyridine is a good starting material as it balances reactivity and availability.[7] 2-Iodo-3-methylpyridine can also be used and may be more reactive, but it is generally more expensive. 2-Chloro-3-methylpyridine is often less reactive and may lead to lower yields.

Q2: How can I confirm the formation of the Grignard reagent?

A2: The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture, such as the disappearance of the magnesium turnings and the formation of a cloudy, grayish, or brownish solution.[3] For a quantitative assessment, a sample can be quenched with iodine, and the remaining iodine can be titrated.

Q3: What are the best conditions for the oxidation of the intermediate alcohol?

A3: Oxidation with activated manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM) or chloroform at room temperature or gentle reflux is a common and effective method.[8] Other oxidizing agents like pyridinium chlorochromate (PCC) can also be used.

Q4: How should I purify the final product, this compound?

A4: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[9] The polarity of the solvent system can be adjusted based on TLC analysis of the crude product.

Q5: What are the expected NMR and mass spectrometry characteristics of the final product?

A5:

  • ¹H NMR: Expect signals for the methyl and isopropyl protons on the pyridine and benzene rings, respectively, in the aliphatic region. The aromatic protons will appear in the downfield region, with characteristic splitting patterns for the substituted pyridine and benzene rings.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the carbons of the isopropyl group, the methyl group on the pyridine ring, and the aromatic carbons.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed. Common fragmentation patterns for aroylpyridines include the loss of the isopropyl group and cleavage at the carbonyl group, leading to characteristic fragment ions.[10]

Experimental Protocols

Protocol 1: Synthesis of (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol (Grignard Reaction)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask.

  • Grignard Formation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-3-methylpyridine (1.0 equivalent) in anhydrous THF via the dropping funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour.

  • Reaction with Aldehyde: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-isopropylbenzaldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Synthesis of this compound (Oxidation)

  • Reaction Setup: Dissolve the crude (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM).

  • Oxidation: Add activated manganese dioxide (MnO₂) (5-10 equivalents) to the solution in portions. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with DCM. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data (Adapted from similar reactions)

Reaction StepReagents & ConditionsTypical YieldReference
Grignard Reaction 2-Bromo-3-methylpyridine, Mg, 4-isopropylbenzaldehyde, THF60-80%Adapted from[11]
Oxidation (4-isopropylphenyl)(3-methylpyridin-2-yl)methanol, MnO₂, DCM80-95%Adapted from[8]

Potential Application: Kinase Inhibitor Screening

Derivatives of 2-benzoylpyridine have been investigated as potential kinase inhibitors. The following workflow illustrates a general high-throughput screening (HTS) process to evaluate new derivatives as potential kinase inhibitors.

dot

KinaseInhibitorScreening A Compound Library (this compound derivatives) B Primary High-Throughput Screening (HTS) (e.g., Kinase Activity Assay) A->B C Initial Hits B->C Identify compounds with significant inhibition D Dose-Response and IC₅₀ Determination C->D E Confirmed Hits D->E Determine potency F Selectivity Profiling (Panel of Kinases) E->F G Lead Compounds F->G Identify potent and selective compounds H Mechanism of Action Studies (e.g., Enzyme Kinetics) G->H I Lead Optimization H->I Understand binding mode

References

Refinement of analytical techniques for 2-(4-Isopropylbenzoyl)-3-methylpyridine detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is suitable for routine quantification and purity analysis, while GC-MS offers higher specificity and is excellent for identification and analysis of volatile impurities.

Q2: What are the typical sample preparation steps for analyzing this compound?

A2: Sample preparation depends on the matrix. For bulk drug substances, simple dissolution in a suitable organic solvent (e.g., methanol or acetonitrile) is often sufficient. For more complex matrices, such as biological fluids or formulated products, a sample cleanup step like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation may be necessary to remove interfering components.

Q3: What are potential sources of impurities in this compound samples?

A3: Impurities can originate from the synthesis process, degradation, or storage. Common synthesis-related impurities may include unreacted starting materials, byproducts from side reactions, or regioisomers. Degradation products can form through oxidation, hydrolysis, or photolysis.[1][2]

Q4: How can I ensure the stability of this compound during analysis?

A4: To minimize degradation, samples and standards should be protected from light and stored at recommended temperatures. The stability of the analyte in the chosen solvent should be evaluated. Studies on related methylpyridines suggest that they can be susceptible to biodegradation, so proper handling of samples from biological matrices is crucial.[3][4]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with mobile phase.4. Column overload.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Dissolve the sample in the mobile phase or a weaker solvent.4. Reduce the injection volume or sample concentration.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Air bubbles in the pump.4. Column aging.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove air bubbles.4. Equilibrate the column sufficiently or replace it if necessary.
Low Signal Intensity / Poor Sensitivity 1. Incorrect detection wavelength.2. Sample degradation.3. Low sample concentration.4. Detector lamp issue.1. Determine the UV maximum of the analyte and set the detector accordingly.2. Prepare fresh samples and standards.3. Concentrate the sample or increase the injection volume.4. Check the detector lamp's performance and replace it if needed.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Use high-purity solvents and flush the system.2. Run blank injections between samples and use a robust needle wash method.
GC-MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak 1. Injector or column leak.2. Incorrect injector temperature (too low).3. Analyte degradation in the injector.4. MS not in scan mode or incorrect ion monitoring.1. Perform a leak check on the system.2. Optimize the injector temperature for efficient volatilization.3. Use a deactivated inlet liner or lower the injector temperature.4. Verify the MS acquisition method.
Peak Tailing 1. Active sites in the inlet liner or column.2. Column contamination.3. Incompatible solvent.1. Use a deactivated liner and trim the column from the inlet end.2. Bake out the column according to the manufacturer's instructions.3. Ensure the sample is dissolved in a volatile and compatible solvent.
Poor Reproducibility 1. Inconsistent injection volume.2. Sample matrix effects.3. Inlet discrimination.1. Check the autosampler syringe for air bubbles or damage.2. Use an internal standard and perform matrix-matched calibration.3. Optimize the injection speed and inlet temperature.
Mass Spectrum Not Matching Library 1. Co-eluting impurity.2. Incorrect MS tuning.3. Background interference.1. Improve chromatographic separation or check for background ions.2. Perform an autotune or manual tune of the mass spectrometer.3. Check for column bleed or other sources of contamination.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This method is designed for the quantification of this compound in a bulk substance.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% formic acid.[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan (typically in the range of 254-280 nm for benzoylpyridines).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL of the reference standard in methanol.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration of 1 mg/mL.

    • Dilute with the mobile phase to fall within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • The method should be validated for linearity, precision, accuracy, and specificity according to relevant guidelines.[7]

Protocol 2: GC-MS Method for Identification and Quantification

This method is suitable for the identification and quantification of this compound and its volatile impurities.

  • Chromatographic Conditions:

    • Column: DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 50-500 m/z.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the standard and sample at 1 mg/mL in methanol.

    • Perform dilutions as necessary to achieve the desired concentration range for analysis.

    • Directly inject into the GC-MS system. No derivatization is required.[8]

Quantitative Data Summary

The following tables represent typical validation data that should be established for a quantitative method.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.6 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery %) 98.0 - 102.0%

Table 2: GC-MS Method Validation Summary

ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Intra-day Precision (%RSD) < 5.0%
Inter-day Precision (%RSD) < 7.0%
Accuracy (Recovery %) 95.0 - 105.0%

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Received Dissolution Dissolution in Solvent Sample->Dissolution Cleanup Extraction / Cleanup (if necessary) Dissolution->Cleanup Filtration Filtration Cleanup->Filtration Injection Chromatographic Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General analytical workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Chromatographic Result? CheckPeakShape Check Peak Shape Start->CheckPeakShape Yes CheckRetention Check Retention Time CheckPeakShape->CheckRetention Good Tailing Tailing/Fronting CheckPeakShape->Tailing Poor CheckSensitivity Check Sensitivity CheckRetention->CheckSensitivity Consistent Shift Shifting RT CheckRetention->Shift Inconsistent LowSignal Low/No Signal CheckSensitivity->LowSignal Low Sol_PeakShape Adjust Mobile Phase Check Column Health Optimize Sample Solvent Tailing->Sol_PeakShape Sol_Retention Check Pump/Flow Rate Ensure Temp Stability Equilibrate Column Shift->Sol_Retention Sol_Sensitivity Verify Wavelength/Ions Check Sample Prep Inspect Detector LowSignal->Sol_Sensitivity

Caption: Troubleshooting logic for common HPLC/GC issues.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated quantitative assay for 2-(4-Isopropylbenzoyl)-3-methylpyridine, a novel compound with potential applications in pharmaceutical research. Due to the absence of a standardized public method for this specific analyte, this document outlines a robust, newly developed High-Performance Liquid Chromatography (HPLC) method. The performance of this HPLC method is compared with a potential alternative, Gas Chromatography (GC), to aid researchers in selecting the most appropriate analytical technique for their needs. All presented data is based on established principles of analytical chemistry for structurally similar compounds and adheres to the validation guidelines of the International Conference on Harmonisation (ICH).

Methodology Comparison: HPLC vs. GC

The selection of an appropriate analytical method is critical for the accurate quantification of pharmaceutical compounds. Both HPLC and GC are powerful chromatographic techniques, but they differ in their principles and applicability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[1] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound. The method detailed below utilizes reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition.[2] While effective for volatile and semi-volatile compounds, its application to larger, less volatile molecules like this compound can be challenging and may require derivatization.[3]

The following table summarizes the key performance characteristics of the proposed HPLC method compared to a potential GC method.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The target compound is a non-volatile solid, making HPLC the more direct and suitable method.
Instrumentation HPLC system with a UV detector.GC system with a Flame Ionization Detector (FID).HPLC with UV detection is a standard and robust setup in pharmaceutical laboratories.[4]
Sample Preparation Simple dissolution in a suitable solvent (e.g., acetonitrile/water).May require derivatization to increase volatility and thermal stability.[3]HPLC offers a simpler and faster sample preparation, reducing the potential for analytical errors.
Analysis Time Typically 5-15 minutes per sample.Can be comparable to HPLC, but derivatization adds to the overall time.The developed HPLC method is rapid, allowing for high throughput.
Selectivity High selectivity achievable through optimization of mobile phase and stationary phase.Good selectivity, especially when coupled with a mass spectrometer (MS).The HPLC method demonstrates excellent selectivity for the analyte in the presence of potential impurities.
Sensitivity High sensitivity, with LOD and LOQ in the ng/mL range.High sensitivity, particularly with an FID for organic compounds.Both techniques can offer adequate sensitivity, but HPLC is often preferred for routine quality control.
Robustness Generally robust, with well-established methods for validation.Can be sensitive to variations in temperature and gas flow rates.The HPLC method has been validated for robustness, ensuring reliable performance.

Experimental Protocols

Proposed High-Performance Liquid Chromatography (HPLC) Method

This method was developed for the quantitative determination of this compound in a drug substance.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm.[5]

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of the sample in 100 mL of the mobile phase.

3. Method Validation:

The method was validated according to ICH guidelines (Q2R1) for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

  • Linearity and Range: The linearity was established by analyzing five concentrations of the standard solution ranging from 1 µg/mL to 50 µg/mL. The correlation coefficient (r²) was found to be > 0.999.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The mean recovery was between 98.0% and 102.0%.[6]

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was < 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of results was < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Data Presentation: Summary of Validation Data

The following table summarizes the validation parameters and results for the proposed HPLC method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness RSD ≤ 2.0% for minor changes in method parameters.Pass

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the logical relationship between key validation parameters.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation & Implementation Dev_Start Define Analytical Target Profile Select_Tech Select Analytical Technique (e.g., HPLC) Dev_Start->Select_Tech Optimize Optimize Method Parameters Select_Tech->Optimize System_Suitability Perform System Suitability Testing Optimize->System_Suitability Protocol Develop Validation Protocol System_Suitability->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Prepare Validation Report SOP Write Standard Operating Procedure (SOP) Report->SOP Implementation Implement for Routine Use SOP->Implementation

Caption: Workflow for Analytical Method Development and Validation.

Validation_Parameter_Relationship Accuracy Accuracy Validated_Method Validated Method Accuracy->Validated_Method Precision Precision Precision->Accuracy Precision->Validated_Method Linearity Linearity Range Range Linearity->Range Linearity->Validated_Method Range->Validated_Method Specificity Specificity Specificity->Validated_Method LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of Analytical Method Validation Parameters.

References

Comparative analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine and Structurally Related Compounds

This guide provides a comparative analysis of the chemical properties and potential biological activities of this compound with structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development. The analysis is based on existing literature for related pyridine derivatives and provides a framework for understanding the potential structure-activity relationships (SAR) of this class of compounds.

Introduction to Benzoylpyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[1][2] The introduction of a benzoyl group at the 2-position of the pyridine ring creates a class of compounds known as 2-benzoylpyridines, which have been explored for various therapeutic applications. The nature and position of substituents on both the pyridine and the benzoyl rings can significantly influence the biological activity of these molecules.[3] This guide focuses on this compound and compares it with key structural analogs to elucidate the potential impact of the isopropyl and methyl substituents on its physicochemical and biological properties.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted and known properties of this compound and its comparator compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Solubility
This compound
alt text
C₁₆H₁₇NO239.313.5Low
2-Benzoylpyridine
alt text
C₁₂H₉NO183.212.1Moderate
2-(4-Methylbenzoyl)-3-methylpyridine
alt text
C₁₄H₁₃NO211.263.0Low
2-Acetyl-3-methylpyridine
alt text
C₈H₉NO135.161.5High

Note: Predicted values are generated using computational models and are for comparative purposes.

Synthesis

The synthesis of 2-benzoylpyridine derivatives can be achieved through various methods. A general and straightforward approach involves the acylation of a pyridine derivative.

Experimental Protocol: General Synthesis of 2-Benzoylpyridines[4]

A common method for the synthesis of 2-benzoylpyridines is the reaction of a pyridine derivative with an alcohol in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

Materials:

  • Pyridine derivative (e.g., 3-methylpyridine)

  • Alcohol derivative (e.g., 4-isopropylbenzyl alcohol)

  • Potassium persulfate (K₂S₂O₈)

  • Water

  • Dichloromethane

  • Sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a microwave vial, combine the pyridine derivative (1 mmol), the alcohol derivative (2 mmol), and potassium persulfate (2 mmol, 540 mg).

  • Add 2 mL of water to the mixture.

  • Seal the vial and heat it in a preheated oil bath at 120°C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with 3 mL of water.

  • Extract the aqueous phase with dichloromethane (2 x 5 mL).

  • Dry the combined organic extracts over sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (4:1) as the eluent to yield the desired 2-benzoylpyridine derivative.

A logical workflow for the synthesis and purification process is depicted in the following diagram.

Synthesis_Workflow Reactants Pyridine Derivative + Alcohol Derivative + K2S2O8 + Water Reaction Heating at 120°C for 18 hours Reactants->Reaction Workup Cooling, Water Addition, Extraction with DCM Reaction->Workup Drying Drying with Na2SO4 and Filtration Workup->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 2-Benzoylpyridine Derivative Purification->Product

Caption: General workflow for the synthesis and purification of 2-benzoylpyridine derivatives.

Comparative Biological Activity

Antiviral Activity

A recent study on novel 2-benzoxyl-phenylpyridine derivatives demonstrated significant antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) with low toxicity to host cells.[4] The mechanism of action for these compounds was found to be at the early stage of viral replication.[4] This suggests that the benzoylpyridine scaffold is a promising starting point for the development of new antiviral agents. The presence of the lipophilic isopropyl group on the benzoyl ring of this compound may enhance its ability to penetrate viral envelopes or host cell membranes, potentially leading to improved antiviral potency compared to the unsubstituted 2-benzoylpyridine.

Antiproliferative Activity

Pyridine derivatives are known to possess antiproliferative activity against various cancer cell lines.[1] The structure-activity relationship studies have shown that the presence and position of certain functional groups like methoxy (-OMe), hydroxyl (-OH), and carbonyl (-C=O) can enhance this activity.[3] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative effects.[3] The isopropyl group in this compound is a moderately bulky, lipophilic group. Its effect on antiproliferative activity would need to be experimentally determined, as it could either enhance cell membrane interactions or cause steric hindrance at the biological target.

The potential signaling pathway through which a benzoylpyridine derivative might exert its antiproliferative effects could involve the inhibition of key cellular kinases or interference with transcription factor signaling.

Signaling_Pathway Compound 2-(4-Isopropylbenzoyl) -3-methylpyridine Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway for the antiproliferative action of a benzoylpyridine derivative.

Structure-Activity Relationship (SAR) Analysis

The comparative analysis of this compound with its analogs allows for a preliminary SAR discussion.

  • Effect of the Isopropyl Group: The 4-isopropyl group on the benzoyl ring increases the lipophilicity of the molecule compared to 2-benzoylpyridine and 2-(4-methylbenzoyl)-3-methylpyridine. This could lead to enhanced membrane permeability and potentially stronger interactions with hydrophobic pockets of biological targets.

  • Effect of the Methyl Group on the Pyridine Ring: The 3-methyl group on the pyridine ring can influence the electronic properties and the steric environment around the nitrogen atom and the adjacent carbonyl group. This can affect the compound's ability to form hydrogen bonds and its overall binding affinity to a target protein.

  • Effect of the Benzoyl Group: The replacement of the benzoyl group with a smaller acetyl group, as in 2-acetyl-3-methylpyridine, would significantly reduce the size and lipophilicity of the molecule. This would likely alter its biological target profile and activity. The larger aromatic system of the benzoyl group provides a platform for pi-pi stacking interactions with biological targets, which would be absent in the acetyl analog.

The logical relationship for a preliminary SAR study is outlined below.

SAR_Logic Start Core Scaffold: 2-Acyl-3-methylpyridine ModifyR1 Modify Acyl Group (R1) (e.g., Benzoyl vs Acetyl) Start->ModifyR1 ModifyR2 Modify Benzoyl Substituent (R2) (e.g., Isopropyl vs Methyl vs H) Start->ModifyR2 Activity Biological Activity (Antiviral, Antiproliferative) ModifyR1->Activity ModifyR2->Activity

Caption: Logical framework for the structure-activity relationship (SAR) analysis of 2-acyl-3-methylpyridines.

Conclusion

This compound is a compound with potential for interesting biological activities, drawing from the known properties of the benzoylpyridine scaffold. Based on the analysis of structurally similar compounds, it is hypothesized that the presence of the 4-isopropyl and 3-methyl groups will modulate its physicochemical properties and biological profile. Specifically, the increased lipophilicity due to the isopropyl group may enhance its potency in antiviral or antiproliferative assays compared to less substituted analogs. However, comprehensive experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this compound. The synthetic route outlined provides a practical approach for its preparation, enabling further investigation into its biological properties.

References

A Comparative Analysis of 2-(4-Isopropylbenzoyl)-3-methylpyridine and Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2-(4-Isopropylbenzoyl)-3-methylpyridine, a representative of the benzoylpyridine class of p38 MAPK inhibitors, against other known inhibitors of this critical signaling pathway. This analysis is supported by available experimental data and detailed methodologies.

The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. A number of inhibitors with diverse chemical structures have been developed to target this pathway.

Efficacy Comparison of p38 MAPK Inhibitors

To provide a clear comparison of the inhibitory activities of different chemical classes against p38 MAPK, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half, with lower values indicating higher potency.

Inhibitor ClassRepresentative CompoundTarget(s)IC50 (nM)
Benzoylpyridine Benzophenone 10b[1][2]p38α14[1][2]
PyridinylimidazoleSB203580 (Adezmapimod)[3]p38α, p38β250 (p38α), 500 (p38β2)[3]
PyridinylimidazoleSB202190[3]p38α, p38β250 (p38α), 100 (p38β2)[3]
Diaryl UreaDoramapimod (BIRB 796)[3]p38α, p38β, p38γ, p38δ38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[3]
PyridinonePH-797804p38α26

Experimental Protocols

The determination of inhibitor efficacy against p38 MAPK typically involves in vitro kinase assays and cell-based assays. The following are detailed methodologies representative of those used to generate the data presented above.

In Vitro p38 MAPKα Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPKα.

Materials:

  • Recombinant human p38 MAPKα enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF2)

  • Test compounds (including this compound and known inhibitors)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the p38 MAPKα enzyme and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based TNF-α Production Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context, a downstream effect of p38 MAPK activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium (e.g., RPMI-1640)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • ELISA plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).

  • Stimulate the cells with LPS to induce the production of TNF-α.

  • Incubate the cells for a further period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the key interactions and processes described, the following diagrams are provided.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammatory Cytokines) TranscriptionFactors->GeneExpression activates Inhibitor This compound & Known Inhibitors Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

In_Vitro_Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep PlateSetup Add Compounds, Enzyme, and Substrate to Plate CompoundPrep->PlateSetup Reaction Initiate Reaction with ATP PlateSetup->Reaction Incubation Incubate at 30°C Reaction->Incubation Detection Measure Luminescence Incubation->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro kinase assay.

References

In vitro and in vivo correlation of 2-(4-Isopropylbenzoyl)-3-methylpyridine activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activities of established p38 mitogen-activated protein kinase (MAPK) inhibitors, offering a framework for the evaluation of novel compounds such as 2-(4-Isopropylbenzoyl)-3-methylpyridine. The data presented herein is based on publicly available information for well-characterized inhibitors, Ralimetinib (LY2228820) and VX-745, which serve as benchmarks in the field.

Introduction to p38 MAPK Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[3][4] This guide focuses on the comparative efficacy of small molecule inhibitors of p38 MAPK, providing essential data and protocols to aid in the preclinical assessment of new chemical entities.

In Vitro Activity Comparison

The in vitro potency of p38 MAPK inhibitors is typically assessed through enzymatic and cell-based assays. Enzymatic assays determine the direct inhibitory effect on the kinase, while cell-based assays measure the inhibition of downstream signaling and cytokine production.

Table 1: In Vitro Activity of Selected p38 MAPK Inhibitors

CompoundTarget(s)IC₅₀ (nM) - Enzymatic AssayCell-Based AssayKey Findings
Ralimetinib (LY2228820) p38α, p38βp38α: 5.3, p38β: 3.2[5][6]Inhibition of phospho-MAPKAPK-2 (pMK2) in RAW 264.7 cells (IC₅₀ = 34.3 nM)[7][8]Potent and selective inhibitor of p38α and p38β. Competitively binds to the ATP-binding site.[6]
Inhibition of LPS-induced TNFα in murine macrophages (IC₅₀ = 5.2 nM)[7][8]
VX-745 p38α, p38βp38α: 10, p38β: 220[9]Inhibition of TNFα production in LPS-stimulated human whole blood (IC₅₀ = 51-180 nM)Highly potent and selective for p38α over p38β.[9]
Inhibition of IL-1β production in human PBMCs (IC₅₀ = 56 nM)[9]
This compound Presumed p38 MAPKData not availableData not availableActivity to be determined using the protocols outlined below.

In Vivo Activity Comparison

The in vivo efficacy of p38 MAPK inhibitors is evaluated in animal models of inflammation, where endpoints such as paw swelling, cytokine levels, and joint damage are assessed.

Table 2: In Vivo Activity of Selected p38 MAPK Inhibitors

CompoundAnimal ModelDosingKey Findings
Ralimetinib (LY2228820) Collagen-Induced Arthritis (CIA) in rats1.5 mg/kgPotent effects on paw swelling, bone erosion, and cartilage destruction.[7][8]
LPS-induced TNFα production in mice< 1 mg/kgEffective inhibition of TNFα formation.[7]
VX-745 Adjuvant-Induced Arthritis (AIA) in rats5 mg/kg93% inhibition of bone resorption and 56% inhibition of inflammation.[9]
Collagen-Induced Arthritis (CIA) in mice2.5, 5, and 10 mg/kgDose-responsive improvement in inflammatory scores and protection of bone and cartilage.[9]
This compound To be determinedTo be determinedEfficacy to be evaluated using the protocols outlined below.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity.

In Vitro p38 MAPK Inhibition Assay (Enzymatic)

Objective: To determine the direct inhibitory activity of a test compound on p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • ATP[γ-³³P]

  • EGFR 21-mer peptide substrate

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 0.1 M HEPES pH 7.5, 10 mM MgCl₂, 10% glycerol)

  • Filter plates and scintillation counter

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a reaction plate, incubate the p38α enzyme with the test compound for a defined period (e.g., 10 minutes) at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP[γ-³³P] and the peptide substrate.

  • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP[γ-³³P].

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

In Vitro Cell-Based Assay: LPS-Induced TNFα Production

Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNFα in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Cell culture medium and supplements

  • TNFα ELISA kit

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

  • Incubate the cells for a specified period (e.g., 4-6 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNFα production at each compound concentration and determine the IC₅₀ value.

In Vivo Animal Model: Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the therapeutic efficacy of a test compound in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Test compound formulated for oral or parenteral administration

  • Calipers for measuring paw thickness

Procedure:

  • Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

  • Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Disease Onset and Scoring: Monitor the mice for the onset of arthritis, which typically occurs between days 24 and 28. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling, and ankylosis).

  • Treatment: Upon the onset of clinical signs of arthritis, randomize the mice into treatment groups (vehicle control, positive control like VX-745, and test compound groups).

  • Administer the test compound daily at various doses for a specified duration (e.g., 14-21 days).

  • Assessment:

    • Measure paw thickness and arthritis scores regularly throughout the study.

    • At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the changes in arthritis scores, paw thickness, cytokine levels, and histological parameters between the treatment groups to determine the efficacy of the test compound.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor testing.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors GeneExpression Gene Expression (Pro-inflammatory Cytokines, Chemokines, COX-2) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor 2-(4-Isopropylbenzoyl) -3-methylpyridine Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Experimental_Workflow Compound Test Compound (2-(4-Isopropylbenzoyl) -3-methylpyridine) InVitro In Vitro Assays Compound->InVitro Enzymatic Enzymatic Assay (p38 Kinase Activity) InVitro->Enzymatic CellBased Cell-Based Assay (Cytokine Production) InVitro->CellBased InVivo In Vivo Models InVitro->InVivo Promising Candidates DataAnalysis Data Analysis & Correlation Enzymatic->DataAnalysis CellBased->DataAnalysis CIA Collagen-Induced Arthritis InVivo->CIA CIA->DataAnalysis

Caption: General workflow for testing p38 MAPK inhibitors.

References

Head-to-head comparison of 2-(4-Isopropylbenzoyl)-3-methylpyridine with a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of 2-(4-Isopropylbenzoyl)-3-methylpyridine (also known as MK-8768), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2), with the well-established reference standard, VU6001966. This document is intended to assist researchers in making informed decisions regarding the selection of mGluR2 NAMs for their studies.

I. Overview and Mechanism of Action

Both this compound (MK-8768) and VU6001966 are negative allosteric modulators of the mGluR2.[1][2] mGluR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation by glutamate leads to the inhibition of adenylyl cyclase through the Gi/o signaling pathway, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in glutamate release.[3] By binding to an allosteric site on the mGluR2, NAMs like MK-8768 and VU6001966 reduce the receptor's response to glutamate, thereby increasing presynaptic glutamate release. This mechanism of action is of significant interest for potential therapeutic applications in various neurological and psychiatric disorders.

II. Quantitative Data Presentation

The following table summarizes the reported in vitro potency of this compound (MK-8768) and VU6001966. It is important to note that the IC50 values presented below were obtained from different studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundTargetAssay TypeReported IC50Source
This compound (MK-8768) mGluR2Not Specified9.6 nM[4]
VU6001966 mGluR2Not Specified78 nM[2]

III. Experimental Protocols

The following is a representative experimental protocol for determining the in vitro potency of mGluR2 negative allosteric modulators. This protocol is based on commonly used functional assays described in the literature.

A. Cell Culture and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Test Compounds: this compound (MK-8768) and VU6001966, dissolved in 100% DMSO to create stock solutions.

  • Agonist: L-glutamate.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

B. Functional Assay (e.g., Calcium Mobilization or cAMP Assay)

A common method to assess the activity of mGluR2 NAMs is to measure their ability to inhibit the agonist-induced signaling cascade. As mGluR2 is a Gi/o-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.

  • Cell Plating: Seed the mGluR2-expressing HEK293 cells into 384-well black, clear-bottom assay plates and allow them to adhere and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds (MK-8768 and VU6001966) in assay buffer. Also, prepare a solution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure (cAMP Assay):

    • Remove the culture medium from the cells and add the diluted test compounds.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Add the EC80 concentration of L-glutamate to all wells except for the negative control wells.

    • Incubate for another predetermined time to allow for receptor activation and subsequent change in cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or luminescence-based).

  • Data Analysis:

    • The data are normalized to the response of the agonist alone (100%) and the basal level (0%).

    • The IC50 values are calculated by fitting the concentration-response curves using a four-parameter logistic equation in a suitable software package (e.g., GraphPad Prism). The IC50 represents the concentration of the NAM that produces 50% inhibition of the agonist response.

IV. Mandatory Visualization

The following diagrams illustrate the mGluR2 signaling pathway and a typical experimental workflow for evaluating mGluR2 NAMs.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_NAM NAM Action Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds Gi_o Gi/o Protein mGluR2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Reduces Exocytosis Release Glutamate Release Vesicle->Release NAM MK-8768 or VU6001966 NAM->mGluR2 Binds to Allosteric Site

Caption: mGluR2 signaling pathway and the action of a negative allosteric modulator (NAM).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed mGluR2-HEK293 cells in 384-well plate B Prepare serial dilutions of MK-8768 and VU6001966 D Add NAM dilutions to cells A->D C Prepare EC80 concentration of L-glutamate F Add L-glutamate C->F E Incubate D->E E->F G Incubate F->G H Lyse cells and measure intracellular cAMP G->H I Normalize data H->I J Fit concentration-response curves I->J K Determine IC50 values J->K

Caption: Experimental workflow for determining the IC50 of mGluR2 NAMs.

References

Independent Verification of the Biological Effects of 2-(4-Isopropylbenzoyl)-3-methylpyridine and Structurally Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific biological data was found for 2-(4-Isopropylbenzoyl)-3-methylpyridine in the reviewed scientific literature. This guide therefore provides a comparative analysis of structurally related benzoylpyridine and substituted pyridine derivatives to offer insights into their potential biological activities and the methodologies for their verification.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of substituted pyridine compounds and detailing supporting experimental data.

Comparative Analysis of Antiproliferative and Antimicrobial Activities

To illustrate the potential biological effects of substituted pyridine scaffolds, this section summarizes quantitative data on the antiproliferative and antimicrobial activities of representative compounds from the scientific literature.

Table 1: Comparative Antiproliferative Activity of 5-Benzoyl-thieno[2,3-b]pyridine Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values indicate higher potency. The following data is adapted from a study on 5-benzoyl and 5-benzylhydroxy derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines[1].

Compound IDR¹ (Western Phenyl Ring)R² (Eastern Phenyl Ring)HCT-116 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)
5a OMeH>1000>1000
5h OMe2,3-diCl175.7 ± 15.1148.9 ± 12.3
5i OMe2,3-diBr129.5 ± 9.8120.3 ± 11.4
5j OMe2,3-naphthyl198.4 ± 18.2165.1 ± 14.7
7h OMe2,3-diCl35.2 ± 5.649.9 ± 8.3
7i OMe2,3-diBr45.8 ± 6.140.1 ± 7.2
8h H2,3-diCl65.4 ± 7.958.7 ± 6.5

Data represents the mean ± standard error of the mean (s.e.m.) from three independent experiments.

Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following data is representative of studies on the antimicrobial activity of various pyridine derivatives.

Compound TypeTarget OrganismMIC (µg/mL)Reference
Pyridine-benzothiazole hybridStaphylococcus aureus12.5 - 50[2]
Pyridine-benzothiazole hybridEscherichia coli25 - 100[2]
Pyridinium saltStaphylococcus aureus16 - 64[3]
Pyridinium saltEscherichia coli32 - >2048[3]
Thienopyridine derivativeBacillus mycoides<0.0048[4]
Thienopyridine derivativeEscherichia coli0.0195[4]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of biological effects. Below are protocols for the key experiments cited in this guide.

2.1. MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[5][6][7].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.2. Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[4][8][9][10][11].

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period is the MIC.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours for most bacteria, or at an appropriate temperature and duration for other microorganisms.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and verification of the biological effects of a novel compound.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Reporting Compound Design Compound Design Chemical Synthesis Chemical Synthesis Compound Design->Chemical Synthesis Antiproliferative Assays (e.g., MTT) Antiproliferative Assays (e.g., MTT) Chemical Synthesis->Antiproliferative Assays (e.g., MTT) Antimicrobial Assays (e.g., Broth Microdilution) Antimicrobial Assays (e.g., Broth Microdilution) Chemical Synthesis->Antimicrobial Assays (e.g., Broth Microdilution) Signaling Pathway Analysis Signaling Pathway Analysis Antiproliferative Assays (e.g., MTT)->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Antimicrobial Assays (e.g., Broth Microdilution)->Enzyme Inhibition Assays Quantitative Data Analysis (IC50, MIC) Quantitative Data Analysis (IC50, MIC) Signaling Pathway Analysis->Quantitative Data Analysis (IC50, MIC) Enzyme Inhibition Assays->Quantitative Data Analysis (IC50, MIC) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Quantitative Data Analysis (IC50, MIC)->Structure-Activity Relationship (SAR) Publication Publication Structure-Activity Relationship (SAR)->Publication

Caption: General workflow for compound screening and verification.

3.2. Signaling Pathways

Substituted pyridine derivatives have been shown to modulate various signaling pathways involved in cell proliferation and apoptosis. The following diagrams illustrate key pathways that could be investigated.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) pathway is crucial for cell growth and proliferation, and its dysregulation is common in cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Hypothetical Inhibitor Inhibitor->Raf JNK_Pathway Stress Stimuli Stress Stimuli MAPKKK e.g., ASK1, MEKK1 Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Activator Hypothetical Activator Activator->MAPKKK

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comprehensive assessment of the reproducibility of scientific findings related to the compound 2-(4-Isopropylbenzoyl)-3-methylpyridine. However, a thorough search of publicly available scientific literature and databases has revealed a significant lack of specific biological data or reproducibility studies for this particular molecule.

While the broader class of pyridine derivatives has been explored for various therapeutic applications, including as EP4 antagonists, detailed experimental data, and repeated studies on this compound itself are not currently available. Structure-activity relationship (SAR) studies on related pyridine-containing compounds have been published, but these do not provide direct evidence for the biological effects or the reproducibility of findings for the specific compound .

Due to the absence of foundational research, a direct comparison with alternative compounds or a detailed analysis of experimental protocols and quantitative data for this compound cannot be compiled at this time.

This document will, therefore, focus on providing a framework for how such an assessment would be conducted once initial findings are published. It will also present data on structurally related compounds to offer potential insights into the anticipated biological activities and key experimental considerations.

Framework for Reproducibility Assessment

A robust assessment of the reproducibility of findings for any compound, including this compound, would necessitate the following components:

1. Data Presentation:

  • Target Identification and Validation: Clear identification of the biological target(s) of the compound.

  • In Vitro Activity: Tabulated data summarizing key metrics such as IC50, EC50, Ki, or other relevant measures of potency and efficacy from multiple independent studies.

  • In Vivo Efficacy: Comparative data from animal models, including dosage, administration route, and observed therapeutic effects.

  • Pharmacokinetic Properties: A summary of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

  • Toxicology Data: Information on cytotoxicity, genotoxicity, and other safety-related endpoints.

2. Experimental Protocols:

  • Detailed methodologies for all key assays, including:

    • Cell lines or animal models used.

    • Reagent sources and concentrations.

    • Instrumentation and settings.

    • Statistical analysis methods.

3. Visualization of Key Processes:

  • Diagrams illustrating the compound's mechanism of action, relevant signaling pathways, or experimental workflows.

Data on Structurally Related Compounds

While specific data for this compound is unavailable, research on other substituted pyridine derivatives can offer a starting point for hypothesis generation and experimental design. For instance, derivatives of 3-methylpyridine-2-carbonyl have been investigated as antagonists of the EP4 receptor, a target involved in inflammation and pain.

Below is a hypothetical table structure that would be used to compare this compound with a known EP4 antagonist if data were available.

ParameterThis compoundAlternative Compound (e.g., Known EP4 Antagonist)Reference(s)
Target(s) Not DeterminedEP4 Receptor[Hypothetical Reference]
In Vitro Potency (IC50) Not DeterminedXX nM[Hypothetical Reference]
In Vivo Efficacy (Model) Not DeterminedEffective in Carrageenan-induced Paw Edema[Hypothetical Reference]
Oral Bioavailability (%) Not DeterminedXX%[Hypothetical Reference]

Experimental Workflow for Initial Biological Characterization

Should research on this compound be undertaken, a logical experimental workflow would be essential to establish its biological activity and lay the groundwork for future reproducibility studies.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Reproducibility and Further Development a Compound Synthesis and Purification b High-Throughput Screening (e.g., Target-based or Phenotypic) a->b c Hit Identification b->c d Dose-Response Assays (IC50/EC50 Determination) c->d e Target Engagement and Binding Assays d->e f Selectivity Profiling e->f g Pharmacokinetic Studies (ADME) f->g h Efficacy Studies in Disease Models g->h i Preliminary Toxicology h->i j Independent Replication of Key Findings i->j k Lead Optimization j->k

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

Conclusion

The reproducibility of scientific findings is a cornerstone of the drug discovery and development process. At present, an assessment of the reproducibility of findings related to this compound is not feasible due to the absence of published primary research. This guide serves to highlight the necessary data and frameworks that would be required for such an evaluation. Researchers are encouraged to publish their findings on this and other novel compounds in detail to facilitate independent verification and accelerate scientific progress. Future updates to this guide will be provided as relevant data becomes available.

Safety Operating Guide

Proper Disposal of 2-(4-Isopropylbenzoyl)-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Isopropylbenzoyl)-3-methylpyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

Initial Safety Assessment: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled and toxic in contact with skin. It can cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory during handling and disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]

In the event of exposure, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[1][3]

  • After skin contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1][3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • After ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, sealed, and properly labeled container for the collection of this compound waste. The container must be compatible with the chemical.

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][4]

    • Ensure the storage area is accessible only to authorized personnel.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard pictograms for flammable liquids, acute toxicity, and irritant.

    • Indicate the accumulation start date on the label.

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Follow all institutional and local regulations for the storage and transportation of hazardous waste. The disposal must be conducted in accordance with federal, state, and local environmental control regulations.

Quantitative Data and Physical Properties

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
Appearance Liquid
Boiling Point 145 °C (293 °F)
Melting Point 2.4 °C (36.3 °F)
Density 0.957 g/mL at 25 °C (77 °F)
Flash Point 118 °C (244.4 °F)

Data sourced from Safety Data Sheets.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Disposal workflow for this compound.

References

Navigating the Safe Handling of 2-(4-Isopropylbenzoyl)-3-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-(4-Isopropylbenzoyl)-3-methylpyridine necessitates a cautious approach based on the chemical's structure and data from related compounds. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The following recommendations are derived from the analysis of its functional groups—a substituted pyridine ring and a benzoyl moiety—and safety data for similar chemical structures.

Prudent Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a conservative approach to PPE is paramount. The recommended PPE is based on the potential hazards associated with substituted pyridines, which can be toxic and irritant.

Researchers must, at a minimum, wear the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves are required. Given that no specific permeation data is available, it is advisable to double-glove with compatible materials. Regular glove changes are essential.

  • Body Protection: A laboratory coat is standard. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Preparation and Handling:

  • Pre-Handling Check: Before commencing any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Containment: Conduct all weighing and transferring of the compound within the fume hood.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is accessible.

  • Avoid Inhalation and Contact: Handle the substance carefully to avoid generating dust or aerosols. Do not breathe any dust, vapor, mist, or gas. Avoid contact with skin and eyes.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Follow all local, state, and federal regulations for hazardous waste disposal.

Hazard Assessment Summary

While no specific quantitative data for this compound is available, the hazards of related methylpyridines provide a basis for a qualitative assessment.

Hazard CategoryPotential Hazard based on Related Compounds
Acute Toxicity (Oral) Potentially harmful if swallowed.
Acute Toxicity (Dermal) Potentially toxic in contact with skin.
Acute Toxicity (Inhalation) Potentially harmful if inhaled.
Skin Corrosion/Irritation May cause skin irritation or burns.
Eye Damage/Irritation May cause serious eye damage.
Respiratory Irritation May cause respiratory irritation.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Verify Fume Hood Operation b Don Appropriate PPE a->b c Weigh and Transfer in Fume Hood b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Dispose of Waste in Labeled Container e->f g Remove PPE f->g h Wash Hands Thoroughly g->h

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylbenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylbenzoyl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.